Product packaging for Bromocresol Purple(Cat. No.:CAS No. 115-40-2)

Bromocresol Purple

Cat. No.: B057273
CAS No.: 115-40-2
M. Wt: 540.2 g/mol
InChI Key: ABIUHPWEYMSGSR-UHFFFAOYSA-N
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Description

Bromocresol purple is a valuable sulfonephthalein dye widely employed as a pH indicator in biochemical and microbiological research. Its mechanism of action involves a reversible structural change in response to hydrogen ion concentration, resulting in a distinct color transition from yellow (acidic form, pH 5.2) to purple (basic form, pH 6.8). This property makes it an indispensable tool for visualizing pH changes in various experimental setups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16Br2O5S B057273 Bromocresol Purple CAS No. 115-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol
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InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3
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InChI Key

ABIUHPWEYMSGSR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br
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Molecular Formula

C21H16Br2O5S
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DSSTOX Substance ID

DTXSID3059428
Record name Bromcresol Purple
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Molecular Weight

540.2 g/mol
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Physical Description

Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]
Record name Bromocresol purple
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Solubility

Soluble in alcohol, dilute alkalies
Record name Bromocresol Purple
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Color/Form

Minute, slightly yellow crystals

CAS No.

115-40-2
Record name Bromocresol purple
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-
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Melting Point

241.5 °C
Record name Bromocresol Purple
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein (Bromocresol Purple)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5′,5″-dibromo-o-cresolsulfophthalein, a triphenylmethane dye commonly known as Bromocresol Purple.[1] This document details the chemical properties, synthesis protocol, and characterization of this widely used pH indicator.

Chemical Properties and Physical Data

5′,5″-dibromo-o-cresolsulfophthalein is a member of the sulfonephthalein family of dyes and is utilized extensively as a pH indicator due to its distinct color change from yellow at pH 5.2 to purple at pH 6.8.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-6-methylphenolPubChem
SynonymsThis compound, BCP, 5′,5″-Dibromo-o-cresolsulfonephthalein[1]
Molecular FormulaC₂₁H₁₆Br₂O₅S[1]
Molecular Weight540.22 g/mol [1]
Melting Point241-242 °C (decomposition)
AppearancePurple powder
Solubility< 0.1 % in water

Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein

The primary synthetic route to 5′,5″-dibromo-o-cresolsulfophthalein involves the electrophilic bromination of its precursor, o-cresolsulfonphthalein, also known as Cresol Red.

Reaction Scheme

The overall reaction is a classic example of electrophilic aromatic substitution on a phenol ring, where the hydroxyl group activates the aromatic ring towards electrophiles. Bromine is introduced at the positions ortho to the hydroxyl groups.

Synthesis_Scheme CresolRed o-Cresolsulfonphthalein (Cresol Red) Bromine + 2 Br₂ BromocresolPurple 5′,5″-dibromo-o-cresolsulfophthalein (this compound) Bromine->BromocresolPurple Glacial Acetic Acid Reflux Solvent Glacial Acetic Acid Reflux Byproduct + 2 HBr

Caption: Synthesis of this compound from Cresol Red.

Experimental Protocol

This protocol is based on established methods for the bromination of sulfonephthalein dyes.

Materials:

  • o-Cresolsulfonphthalein (Cresol Red)

  • Bromine

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

  • Drying oven

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve o-cresolsulfonphthalein in glacial acetic acid.

  • Addition of Bromine: While stirring, add a solution of bromine dissolved in glacial acetic acid dropwise to the flask. A weight ratio of o-cresolsulfonphthalein to bromine of approximately 4:1 is suggested.

  • Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux for 4 to 4.5 hours. During this time, hydrogen bromide gas will be evolved.

  • Crystallization: After the reflux period, cool the reaction mixture to allow the product to crystallize.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with distilled water until the filtrate is neutral.

  • Drying: Dry the purified 5′,5″-dibromo-o-cresolsulfophthalein in an oven at 60-80 °C.

Purification

For applications requiring high purity, the crude product can be further purified by recrystallization. While specific solvents for the recrystallization of this compound are not detailed in the immediate literature, related brominated sulfonephthalein compounds can be recrystallized from benzene or glacial acetic acid.

Characterization Data

The identity and purity of the synthesized 5′,5″-dibromo-o-cresolsulfophthalein can be confirmed by various analytical techniques.

Physical Properties
PropertyObserved Value
Melting Point241.5 °C
AppearanceYellow to brownish crystalline powder
Spectroscopic Data

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is highly pH-dependent.

  • In acidic solution (pH < 5.2), it exhibits an absorption maximum around 430 nm, corresponding to its yellow form.

  • In alkaline solution (pH > 6.8), the absorption maximum shifts to approximately 590 nm, corresponding to its purple form.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. A notable feature in the spectrum of compounds containing a sultone ring is the strong absorption due to the S=O stretching vibrations. Aromatic C-H and C=C stretching vibrations are also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. While detailed spectral assignments are not readily available in the reviewed literature, the expected spectra would show signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The symmetry of the molecule would influence the number of unique signals observed.

Experimental Workflow and Logic

The synthesis and characterization of 5′,5″-dibromo-o-cresolsulfophthalein follow a logical progression from starting materials to the final, purified, and verified product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Dissolution Dissolution Addition Addition Dissolution->Addition Reflux Reflux Addition->Reflux Crystallization Crystallization Reflux->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization MeltingPoint Melting Point Recrystallization->MeltingPoint UVVis UV-Vis Spectroscopy Recrystallization->UVVis IR IR Spectroscopy Recrystallization->IR NMR NMR Spectroscopy Recrystallization->NMR

Caption: Workflow for the synthesis and characterization.

Conclusion

The synthesis of 5′,5″-dibromo-o-cresolsulfophthalein is a straightforward electrophilic bromination of o-cresolsulfonphthalein. This technical guide provides the necessary details for its preparation and characterization, serving as a valuable resource for researchers and professionals in the chemical and biomedical fields. The provided protocols and data will aid in the successful synthesis and verification of this important pH indicator.

References

A Deep Dive into the Solubility of Bromocresol Purple in Water and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Bromocresol Purple in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound, a triphenylmethane dye commonly used as a pH indicator, varies significantly between water and ethanol. The following table summarizes the available quantitative data for this compound and its sodium salt in these solvents.

Compound Solvent Solubility Notes
This compoundWater< 0.1 %[1]
"practically insoluble"
0.1 g/100 ml[2]
This compoundEthanolSoluble, 1 mg/mL[3]
8 g/100 ml
80 mg/ml
This compound Sodium SaltWater8%
This compound Sodium SaltEthanol2%

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in many scientific disciplines. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105 for testing of chemicals.

Principle of the Shake-Flask Method

The shake-flask method is predicated on achieving a state of equilibrium between the undissolved solute and a saturated solution. An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature for a prolonged period to ensure that the solvent is fully saturated. Following this equilibration period, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology

The following protocol outlines the steps for determining the solubility of this compound using the shake-flask method:

  • Preparation of Materials:

    • This compound (solid powder)

    • Solvent (deionized water or absolute ethanol)

    • Thermostatically controlled shaker or incubator

    • Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

    • Analytical balance

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer or other suitable analytical instrument for concentration measurement

  • Equilibration:

    • Accurately weigh an excess amount of this compound powder and transfer it to a series of flasks.

    • Add a known volume of the solvent (water or ethanol) to each flask.

    • Securely cap the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. The time required can vary and may need to be determined empirically, but typically ranges from 24 to 72 hours.

  • Phase Separation:

    • After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the flasks at a high speed to pellet the undissolved solid.

      • Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated supernatant with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.

    • Prepare a calibration curve using standard solutions of known this compound concentrations to accurately determine the concentration of the unknown samples.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration of the saturated solution and accounting for any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or molarity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

G A Start: Weigh Excess This compound B Add Known Volume of Solvent (Water or Ethanol) A->B C Equilibrate in Shaker (Constant Temperature) B->C D Phase Separation: Centrifugation or Filtration C->D E Collect Saturated Supernatant D->E F Dilute Supernatant for Analysis E->F G Measure Concentration (e.g., UV-Vis) F->G H Calculate Solubility G->H I End H->I

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility characteristics of this compound in water and ethanol. The provided data and protocols are intended to support researchers and scientists in their experimental design and execution.

References

A Technical Guide to the Molar Absorptivity of Bromocresol Purple

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the molar absorptivity of Bromocresol Purple (BCP), a vital dye in various analytical and diagnostic applications. It details the spectrophotometric properties of BCP, outlines experimental protocols for its characterization, and discusses its application in biochemical assays, particularly for the quantification of serum albumin.

Introduction to this compound

This compound (5′,5″-dibromo-o-cresolsulfophthalein) is a hydrophilic triphenylmethane dye widely used as a pH indicator.[1][2] Its distinct color transition from yellow in acidic conditions (below pH 5.2) to violet-purple in alkaline conditions (above pH 6.8) makes it a valuable tool in microbiology, clinical chemistry, and analytical sciences.[1][3][4] The color change is due to a pH-dependent structural equilibrium between a cyclic sulfonate ester (sultone) form and a sulfonate structure. Beyond its role as a pH indicator, BCP is extensively used in dye-binding methods for the quantitative determination of serum albumin, offering greater specificity compared to other indicators like Bromocresol Green.

Molar Absorptivity of this compound

The molar absorptivity (ε), also known as the molar extinction coefficient, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for quantitative analysis using the Beer-Lambert law. The molar absorptivity of this compound is highly dependent on pH, solvent, temperature, salinity, and whether it is in a free or protein-bound state.

Data Presentation: Molar Absorptivity and Related Spectrophotometric Data

The following table summarizes the reported molar absorptivity and related values for this compound under various experimental conditions.

ParameterValueWavelength (nm)ConditionsReference
Molar Absorptivity (ε) 4.22 × 10³ L mol⁻¹ cm⁻¹419Not specified
Molar Absorptivity (ε) of Sodium Salt ≥47,000 L mol⁻¹ cm⁻¹587-5910.1 M NaOH
Molar Absorptivity (ε) of Sodium Salt ≥7,000 L mol⁻¹ cm⁻¹375-3810.1 M NaOH
Differential Extinction Coefficient (Δε) of BCP-Bovine Serum Albumin Complex 34,484 L mol⁻¹ cm⁻¹615Not specified
Differential Extinction Coefficient (Δε) of BCP-Porcine Serum Albumin Complex 41,870 L mol⁻¹ cm⁻¹619Not specified
Molar Absorptivity Ratio (e₄ = A₄₃₂/A₅₈₉) 0.0162432 and 589Salinity = 35, T = 298.15 K
Molar Absorptivity Ratio (e₁ = A₅₈₉/A₄₃₂) 0.00049 ± 0.00029589 and 432288 ≤ T ≤ 305 K
Absorbance Maximum (λmax) 212Not specified
Absorbance Maximum (λmax) 419Not specified
Absorbance Maximum (λmax) - Acidic Form ~430pH < 5.2Aqueous solution
Absorbance Maximum (λmax) - Basic Form ~590pH > 6.8Aqueous solution
Absorbance Maximum (λmax) - BCP-Albumin Complex 600Not specifiedStable complex formation

Experimental Protocols

Accurate determination of molar absorptivity requires precise experimental procedures. The following sections detail the methodologies for purifying BCP and determining its spectrophotometric characteristics.

3.1 Purification of this compound

Commercial BCP often contains impurities that can interfere with absorbance measurements, particularly at shorter wavelengths. A purification step is therefore recommended for high-accuracy applications.

Protocol:

  • Dissolution: Dissolve commercially available this compound in a suitable solvent.

  • Chromatography: Utilize column chromatography (e.g., with silica gel) to separate the BCP from impurities.

  • Elution: Elute the purified BCP using an appropriate solvent system.

  • Verification: Verify the purity of the collected fractions using thin-layer chromatography (TLC) or spectrophotometry by observing the absence of impurity peaks.

  • Evaporation: Remove the solvent from the purified fractions under reduced pressure to obtain the purified BCP solid.

3.2 Determination of Molar Absorptivity (Beer-Lambert Law)

This protocol outlines the standard procedure for determining the molar absorptivity of a BCP solution at a specific pH and wavelength.

Protocol:

  • Stock Solution Preparation: Accurately weigh a known mass of purified BCP and dissolve it in a precise volume of a buffered solvent (e.g., 0.1 M NaOH for the basic form) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Setup: Calibrate a UV-Vis spectrophotometer using a blank solution (the same buffered solvent used for the dilutions).

  • Absorbance Measurement: Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax). For the basic form in NaOH, this is typically around 589 nm.

  • Beer-Lambert Plot: Plot a graph of absorbance versus concentration (in mol/L).

  • Calculation: The molar absorptivity (ε) is calculated from the slope of the resulting linear plot, as per the Beer-Lambert law (A = εbc), where 'b' is the path length of the cuvette (typically 1 cm).

3.3 Determination of Molar Absorptivity Ratios for pH Measurements

For high-precision pH measurements in complex matrices like seawater, molar absorptivity ratios at two different wavelengths are determined. This protocol is adapted from studies on purified BCP in saline solutions.

Protocol:

  • Solution Preparation: Prepare a solution with a known salinity (e.g., 0.7 M NaCl, equivalent to a salinity of 35) and add a known amount of purified BCP (e.g., to a final concentration of ~6 µM).

  • Acidification (for e₁): Titrate the solution with a strong acid (e.g., 1 N HCl) to a pH between 1 and 2. At this low pH, the indicator is fully in its acidic (yellow) form.

  • Measurement (for e₁): Measure the absorbances at 432 nm and 589 nm. The ratio e₁ is calculated as A₅₈₉ / A₄₃₂.

  • Buffering (for other ratios): For other parameters like e₄, use a buffered solution at a specific pH within the indicator's transition range.

  • Temperature & Salinity Variation: Repeat the measurements across a range of temperatures and salinities to develop a comprehensive characterization model.

Visualized Workflows and Mechanisms

4.1 pH-Dependent Equilibrium of this compound

The function of this compound as a pH indicator is based on a reversible structural change. In acidic environments, it exists predominantly in its yellow, cyclic sultone form. As the pH increases, it deprotonates to form the purple, open-ring sulfonate dianion.

Caption: pH-driven equilibrium of this compound's structure and color.

4.2 Experimental Workflow for Albumin Quantification

The BCP dye-binding method is a common colorimetric assay for determining serum albumin concentration. The principle relies on the spectral shift that occurs when BCP binds to albumin, forming a stable complex with a distinct absorbance maximum.

Albumin_Assay_Workflow start Start sample_prep Prepare Serum Sample (e.g., Patient Sample) start->sample_prep reagent_prep Prepare BCP Reagent (BCP in buffer, pH ~4.8-5.6) start->reagent_prep mixing Mix Sample and BCP Reagent sample_prep->mixing reagent_prep->mixing incubation Incubate at a Controlled Temperature (e.g., 37°C for 5 min) mixing->incubation measurement Measure Absorbance at ~600-605 nm incubation->measurement calculation Calculate Albumin Concentration (vs. Calibrator) measurement->calculation end End calculation->end

Caption: Workflow for the this compound dye-binding assay for albumin.

4.3 Signaling Pathway: BCP Interaction with Serum Albumin

The binding of BCP to albumin is primarily driven by electrostatic and hydrophobic interactions. This interaction causes a conformational change in the dye, leading to a shift in its absorption spectrum, which is the basis for the quantitative assay.

BCP_Albumin_Interaction BCP Free BCP Dye (Anionic, pH < 6.0) Complex BCP-Albumin Complex BCP->Complex Binding Albumin Serum Albumin (Multiple Binding Sites) Albumin->Complex Binding Signal Colorimetric Signal (Absorbance at ~600 nm) Complex->Signal Generates

Caption: Logical relationship of BCP binding to albumin to produce a signal.

References

Bromocresol Purple: A Technical Guide to its Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the sulfonephthalein indicator, Bromocresol Purple, for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound (BCP), a vital pH indicator in various scientific disciplines. From its historical discovery to its detailed chemical properties and practical applications, this document serves as a core resource for laboratory professionals.

Discovery and History

The development of this compound is intrinsically linked to the establishment of the pH scale and the synthesis of new classes of chemical indicators. While the precise date of its first synthesis is not widely documented, its creation follows the pioneering work on sulfonephthalein dyes in the early 20th century. The conceptual framework for pH as a measure of acidity was introduced by Danish chemist Søren Peder Lauritz Sørensen in 1909 while working at the Carlsberg Laboratory.[1][2][3][4][5] This innovation spurred the development of synthetic indicators with distinct color transitions at specific pH ranges, leading to the synthesis of compounds like this compound.

This compound, chemically known as 5′,5″-dibromo-o-cresolsulfophthalein, belongs to the triphenylmethane family of dyes. These synthetic indicators provided a more reliable and reproducible alternative to the natural indicators that had been used for centuries.

Chemical and Physical Properties

This compound is a hydrophilic dye characterized by its distinct color change from yellow in acidic solutions to violet in alkaline solutions. This transition occurs over a pH range of 5.2 to 6.8, with a pKa value of 6.3.

Quantitative Data Summary
PropertyValueReference
IUPAC Name2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Synonyms5′,5′′-Dibromo-o-cresolsulfonephthalein, BCP
Molecular FormulaC21H16Br2O5S
Molecular Weight540.2 g/mol
pKa6.3
pH Transition Range5.2 (Yellow) - 6.8 (Violet/Purple)
AppearancePinkish-brown or yellow crystalline powder

Mechanism of Color Change

The vibrant color change of this compound is a result of a pH-dependent structural rearrangement. In acidic conditions (below pH 5.2), the indicator exists in a cyclic sulfonate ester form, known as a sultone, which imparts a yellow color to the solution. As the pH increases and the solution becomes more alkaline (above pH 6.8), the sultone ring opens to form a delocalized sulfonate structure, resulting in the characteristic violet or purple color.

Caption: pH-induced equilibrium of this compound.

Experimental Protocols

Synthesis of Water-Soluble this compound

This protocol is adapted from a patented method for the preparation of water-soluble this compound.

Materials:

  • o-Cresolsulfonphthalein (Cresol Red)

  • Bromine

  • Glacial Acetic Acid

  • Sodium Hydroxide Solution

Procedure:

  • Dissolve o-cresolsulfonphthalein in glacial acetic acid.

  • While stirring, add a solution of bromine dissolved in glacial acetic acid. The weight ratio of o-cresolsulfonphthalein to bromine should be between 3:1 and 5:1.

  • Heat the mixture to reflux for 4 to 4.5 hours, allowing hydrogen bromide gas to evolve.

  • Cool the reaction mixture to induce crystallization.

  • Filter the crystals and wash them with water until the filtrate is neutral and free of bromine color. The product should appear yellow.

  • Dry the yellow crystals at 60-80°C.

  • To obtain the water-soluble sodium salt, add the dried product to a prepared sodium hydroxide solution and stir for 1 hour, keeping the temperature below 50°C.

  • Filter the resulting purple solution and condense the filtrate to obtain purple crystals with a metallic luster.

Synthesis of Water-Soluble this compound o-Cresolsulfonphthalein o-Cresolsulfonphthalein Dissolution Dissolution o-Cresolsulfonphthalein->Dissolution in Glacial Acetic Acid Reaction Reaction Dissolution->Reaction Stirring Bromine Bromine Bromine->Dissolution in Glacial Acetic Acid Reflux Reflux Reaction->Reflux 4-4.5 hours Crystallization Crystallization Reflux->Crystallization Cooling Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying 60-80°C Reaction with NaOH Reaction with NaOH Drying->Reaction with NaOH <50°C Filtration & Condensation Filtration & Condensation Reaction with NaOH->Filtration & Condensation Water-Soluble this compound Water-Soluble this compound Filtration & Condensation->Water-Soluble this compound

Caption: Experimental workflow for BCP synthesis.

Preparation of a 0.04% this compound Indicator Solution

This is a common protocol for preparing a working solution of the indicator.

Materials:

  • This compound powder

  • 0.05N Sodium Hydroxide (NaOH) solution

  • 95% Ethanol

  • Distilled Water

  • 100 ml Volumetric Flask

Procedure:

  • Accurately weigh 40 mg of this compound powder.

  • Transfer the powder to a 100 ml volumetric flask.

  • Add 1.48 ml of 0.05N NaOH solution and 10.00 ml of 95% ethanol to the flask.

  • Gently warm the flask to aid in the dissolution of the powder.

  • Once the solid is completely dissolved, dilute the solution to the 100 ml mark with distilled water.

Applications in Research and Development

This compound's distinct and sharp color transition makes it a versatile indicator in numerous scientific applications.

  • pH Indicator: Its primary use is as an acid-base indicator in titrations and for the preparation of buffer solutions.

  • Medical Diagnostics: It is utilized in medical laboratories for the measurement of serum albumin. The this compound method can offer advantages over older techniques that use Bromocresol Green.

  • Microbiology: In microbiological assays, it serves to differentiate bacterial species based on their metabolic activity, which can alter the pH of the growth medium. It is also used for staining dead cells based on their acidity and for the isolation of lactic acid bacteria.

  • Photographic Processing: It can be added to acid stop baths to visually indicate when the bath has been neutralized and requires replacement.

Applications of this compound BCP This compound pH pH Indicator BCP->pH Albumin Serum Albumin Measurement BCP->Albumin Microbiology Microbiological Assays BCP->Microbiology Photo Photographic Stop Bath BCP->Photo

Caption: Key application areas of this compound.

References

Understanding the two forms of Bromocresol Purple

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Two Forms of Bromocresol Purple

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BCP), systematically named 5′,5″-dibromo-o-cresolsulfophthalein, is a prominent member of the triphenylmethane and sulfonephthalein dye families.[1] It is widely utilized in scientific and clinical settings as a pH indicator, renowned for its distinct color transition from yellow in acidic conditions to violet in alkaline environments.[1][2] This transition is governed by a pH-dependent equilibrium between two distinct chemical structures. This technical guide provides a comprehensive examination of these two forms, including their physicochemical properties, detailed experimental protocols for their use, and their primary applications in research and diagnostics.

The Two Forms of this compound: A pH-Dependent Equilibrium

The functionality of this compound as a pH indicator is rooted in its ability to exist in two different structural forms, the equilibrium of which is dictated by the hydrogen ion concentration of the solution.[1]

  • The Acidic (Sultone) Form: At a pH below 5.2, this compound exists predominantly in its acidic, non-ionized form. This structure is a cyclic sulfonic ester, known as a sultone. The sultone form has a closed-ring structure which imparts a yellow color to the solution.

  • The Basic (Sulfonate) Form: As the pH increases to above 6.8, the sultone ring undergoes cleavage. This results in an open, ionized quinoidal structure with a sulfonate group. This form is characterized by a delocalized electron system, which is responsible for the vibrant purple or violet color observed in near-neutral to alkaline solutions.

The transition between these two forms is a reversible equilibrium, centered around the dye's pKa value of approximately 6.3. This equilibrium allows for the sensitive detection of pH changes within its transition range.

Caption: pH-dependent equilibrium of this compound.

Physicochemical Properties

The distinct properties of the two forms of this compound are summarized below. All data pertains to the sultone form unless otherwise specified.

PropertyValueReference(s)
Chemical Formula C21H16Br2O5S
Molar Mass 540.22 g/mol
Appearance Purple to reddish-brown crystalline powder
Melting Point 241–242 °C (decomposes)
pKa ~6.3
pH Transition Range pH 5.2 (Yellow) to pH 6.8 (Purple)
Solubility < 0.1% in water; Soluble in ethanol and dilute alkalis
Absorption Maxima (λmax) Acidic (Yellow) Form: ~432 nm Basic (Purple) Form: ~589-591 nm

Experimental Protocols

Preparation of 0.04% (w/v) this compound Indicator Solution

This is the most commonly prepared concentration for use as a pH indicator in titrations and other laboratory procedures.

Materials:

  • This compound powder: 0.04 g

  • Deionized water

  • 100 mL volumetric flask

  • 50 mL beaker

Procedure:

  • Weigh out 0.04 g of this compound powder.

  • Transfer the powder to a 50 mL beaker.

  • Add approximately 50 mL of deionized water to the beaker and stir to dissolve the powder. Gentle warming may be applied to aid dissolution.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask.

  • Dilute the solution to the 100 mL mark with deionized water.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the solution in a well-sealed bottle at room temperature, protected from light.

Note: For some applications, dissolving the dye in a small amount of 0.1 M NaOH and ethanol before diluting with water can ensure complete dissolution, especially for the sodium salt form.

Protocol for this compound (BCP) Lactose Agar

BCP Lactose Agar is a differential medium used in microbiology to distinguish between bacteria that can ferment lactose and those that cannot, particularly for the differentiation of Enterobacteriaceae.

Principle: Lactose-fermenting bacteria produce acidic byproducts, which lower the pH of the medium. The BCP indicator responds to this pH drop by changing the color of the surrounding medium from purple to yellow. Non-fermenting bacteria do not produce acid, and the medium remains purple or may become more alkaline due to the breakdown of peptones, resulting in a darker purple color.

Composition (per 1 Liter):

  • Peptic digest of animal tissue: 10.0 g

  • Yeast Extract: 2.0 g

  • Lactose: 10.0 g

  • This compound: 0.025 g

  • Bacteriological Agar: 13.0 - 25.0 g

  • Final pH: 6.8 - 7.0 ± 0.2 at 25°C

Procedure:

  • Suspension: Suspend the required amount of dehydrated medium powder in 1 liter of distilled or demineralized water.

  • Dissolution: Heat the suspension to boiling with constant agitation to ensure the agar dissolves completely.

  • Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

  • Pouring: Cool the sterilized medium to 45-50°C. Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.

  • Inoculation: Once solidified, streak the test organism onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-48 hours.

  • Observation: Examine the plates for colony growth and color change in the surrounding medium.

    • Positive Result (Lactose Fermentation): Yellow colonies and/or a yellow halo around the colonies.

    • Negative Result (No Lactose Fermentation): Purple or blue colonies with no change in the medium color.

G cluster_prep Media Preparation cluster_exp Experimental Workflow cluster_results Result Interpretation suspend Suspend Powder in Water dissolve Heat to Dissolve suspend->dissolve sterilize Autoclave at 121°C dissolve->sterilize pour Pour into Petri Dishes sterilize->pour inoculate Inoculate with Test Organism pour->inoculate Solidified BCP Agar Plate incubate Incubate at 37°C for 24-48h inoculate->incubate observe Observe Results incubate->observe positive Yellow Medium observe->positive Lactose Fermentation negative Purple Medium observe->negative No Fermentation

Caption: Workflow for using this compound Agar.

Protocol for Serum Albumin Quantification

The this compound dye-binding method is a common colorimetric assay for determining serum albumin concentrations. The method is based on the specific binding of BCP to albumin, which causes a shift in the dye's absorption spectrum. The intensity of the color produced is directly proportional to the albumin concentration.

Materials:

  • BCP Albumin Assay Kit (e.g., Sigma-Aldrich MAK125) or prepared BCP reagent.

  • Albumin Standard (e.g., 5 g/dL).

  • Samples (serum, plasma, etc.).

  • Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at ~610 nm.

  • 96-well plates or cuvettes.

Procedure (96-well plate format):

  • Standard Preparation: Prepare a series of albumin standards by diluting the stock standard (e.g., 5 g/dL) with ultrapure water to create a standard curve (e.g., 0, 1, 2, 3, 4, 5 g/dL).

  • Sample Preparation: Dilute samples as necessary with ultrapure water to ensure the albumin concentration falls within the range of the standard curve.

  • Assay:

    • Add 5 µL of each standard, blank (0 g/dL standard), and diluted sample to separate wells of the 96-well plate.

    • Add 200 µL of the BCP Reagent to each well.

    • Mix gently by tapping the plate. Avoid introducing bubbles.

  • Incubation: Incubate the plate for 5 minutes at room temperature.

  • Measurement: Measure the absorbance at a wavelength between 590-630 nm (peak absorbance is typically around 610 nm).

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of each standard and sample.

    • Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the albumin concentration in the samples, remembering to account for the initial sample dilution.

Applications in Research and Drug Development

  • pH Indication: BCP's primary use is as a pH indicator in a variety of contexts, including acid-base titrations and as a component in stop baths in photographic processing to signal neutralization.

  • Microbiology: It is a critical component in differential culture media, such as BCP agar, for identifying microorganisms based on their metabolic pathways (e.g., carbohydrate fermentation). It is also used for staining dead cells based on their acidity.

  • Clinical Diagnostics: The BCP dye-binding assay is a widely accepted method for measuring serum albumin levels. Its high specificity for albumin offers an advantage over other dyes like Bromocresol Green, which can non-specifically bind to other serum proteins like globulins.

  • Cell Viability: BCP can be used to differentiate between live and dead yeast cells. Damaged cell membranes allow the dye to enter and stain the acidic interior of dead cells.

References

Methodological & Application

Application Notes: Preparation and Use of 0.04% Bromocresol Purple Indicator Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromocresol Purple (BCP), systematically named 5′,5″-dibromo-o-cresolsulfophthalein, is a triphenylmethane dye widely utilized as a pH indicator in various scientific and clinical applications.[1][2] Its utility stems from a distinct color transition from yellow at pH 5.2 to a vibrant purple at pH 6.8, making it an excellent choice for monitoring pH changes near physiological levels.[1][3][4] In research and drug development, BCP is employed in cell viability assays, microbiological culture media to detect metabolic activity, and in clinical laboratories for measuring serum albumin concentrations. This document provides detailed protocols for the preparation of a 0.04% BCP indicator solution, its key properties, and common applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for its proper handling, storage, and application.

PropertyValue
Chemical Formula C₂₁H₁₆Br₂O₅S
Molecular Weight 540.22 g/mol
Appearance Purple or reddish-brown crystalline powder
pH Transition Range pH 5.2 (Yellow) to pH 6.8 (Purple/Violet)
pKa 6.3
Solubility - Water: < 0.1% - Ethanol: Soluble - Dilute Alkalis: Soluble

Experimental Protocols

This section details the methodologies for preparing a 0.04% (w/v) this compound indicator solution. Two common protocols are provided: a simple aqueous solution and an aqueous-ethanolic solution for applications requiring faster dissolution or a non-aqueous component.

Materials and Equipment
  • This compound powder (CAS No: 115-40-2)

  • Deionized or distilled water

  • Reagent-grade ethanol (95%) (for Protocol 2)

  • Sodium Hydroxide (NaOH), 0.05 M solution (for Protocol 2)

  • Analytical balance

  • Volumetric flasks (100 mL, 500 mL, 1 L)

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bar

  • Weighing paper/boats

  • Spatula

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of 0.04% Aqueous Solution

This is the most common and straightforward method for preparing BCP indicator for general use.

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance (see table below for quantities).

  • Initial Dissolution: Transfer the powder to a beaker containing approximately 50% of the final desired volume of deionized water. For example, use 50 mL of water for a final 100 mL solution.

  • Mixing: Place the beaker on a magnetic stirrer and mix until the powder is fully dissolved. Gentle warming can aid dissolution, but is not always necessary.

  • Final Dilution: Quantitatively transfer the dissolved solution to a volumetric flask corresponding to the final desired volume.

  • Volume Adjustment: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the solution to a clearly labeled reagent bottle and store at room temperature, protected from light.

Quantitative Data for Protocol 1

Final VolumeMass of BCP PowderVolume of Deionized Water
100 mL0.04 g100 mL
250 mL0.10 g250 mL
500 mL0.20 g500 mL
1 L0.40 g1 L
Protocol 2: Preparation of 0.04% Aqueous-Ethanolic Solution

This method uses a small amount of ethanol and sodium hydroxide to facilitate the rapid dissolution of this compound. This is particularly useful as BCP's salt form is more soluble.

Procedure:

  • Weighing: Accurately weigh 0.04 g of this compound powder.

  • Solvent Preparation: In a 100 mL volumetric flask, add 1.48 mL of 0.05 M NaOH solution and 10.00 mL of 95% ethanol.

  • Dissolution: Transfer the weighed BCP powder into the volumetric flask containing the NaOH/ethanol mixture. Gently swirl or warm the flask to completely dissolve the powder.

  • Final Dilution: Once the solid is fully dissolved, dilute the solution with distilled water up to the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogeneous solution.

  • Storage: Store in a labeled reagent bottle at room temperature, away from light.

Safety Precautions
  • This compound may cause skin, eye, and respiratory irritation.

  • Always handle the powder and solutions in a well-ventilated area or under a fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ethanol is a flammable liquid; keep it away from ignition sources.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for preparing the indicator solution and the chemical equilibrium pathway responsible for its color change.

G cluster_prep Preparation Workflow weigh 1. Weigh BCP Powder dissolve 2. Dissolve in Solvent (Water or NaOH/Ethanol) weigh->dissolve transfer 3. Transfer to Volumetric Flask dissolve->transfer dilute 4. Dilute to Final Volume with Water transfer->dilute mix 5. Mix Thoroughly dilute->mix store 6. Store and Label mix->store

Caption: General workflow for preparing this compound indicator solution.

G cluster_pathway BCP pH-Dependent Equilibrium yellow Yellow Form (Sultone) purple Purple Form (Sulfonate) yellow->purple  pH > 6.8 (Deprotonation) purple->yellow  pH < 5.2 (Protonation)

Caption: Signaling pathway of this compound's color change with pH.

References

Application Notes: Quantification of Albumin Using Bromocresol Purple

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albumin is the most abundant plasma protein in humans, playing a crucial role in maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances. Its quantification in biological samples is a vital diagnostic and research tool. The Bromocresol Purple (BCP) method is a widely used colorimetric assay for the specific determination of albumin concentration. This method offers advantages over the older Bromocresol Green (BCG) method, primarily due to its higher specificity for albumin, which minimizes interference from other plasma proteins.[1][2][3][4][5] This application note provides a detailed protocol for albumin quantification using BCP, along with the underlying principles and relevant quantitative data.

Principle of the Method

The BCP assay is based on the high-affinity binding of the sulfonephthalein dye, this compound, to albumin. In an acidic buffer, BCP exists predominantly in its protonated, yellow form. Upon binding to albumin, primarily through hydrophobic and electrostatic interactions, a conformational change in the dye molecule is induced, leading to the release of a proton and the formation of a stable, blue-green BCP-albumin complex. The intensity of the color of this complex, measured spectrophotometrically at a wavelength of approximately 600-610 nm, is directly proportional to the albumin concentration in the sample.

Advantages of the BCP Method

  • High Specificity: BCP binds more specifically to albumin compared to BCG, which can cross-react with other serum proteins like globulins, leading to an overestimation of albumin levels, particularly in samples with low albumin concentrations.

  • Rapid Reaction: The reaction between BCP and albumin is almost instantaneous, allowing for a short incubation time.

  • Good Linearity: The assay demonstrates good linearity over a clinically relevant range of albumin concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the BCP albumin assay collated from various sources.

ParameterValueSource(s)
Wavelength of Maximum Absorbance (λmax) 590 - 630 nm (peak at ~610 nm)
Incubation Time 5 minutes
Linear Range Up to 60-70 g/L
Sample Type Serum, Plasma, Urine
BCP Reagent pH Typically acidic (e.g., pH 4.8 - 5.2)
BCP Concentration (example) 150 µM
Interference Minimal interference from hemoglobin and bilirubin at moderate levels.

Experimental Protocols

Below are detailed protocols for performing the BCP albumin assay in both 96-well plate and cuvette formats.

Materials and Reagents
  • This compound (BCP) Reagent: A solution containing BCP dye in an acidic buffer (e.g., succinate buffer). Commercial kits are readily available and recommended for consistency.

  • Albumin Standard: A solution of known albumin concentration (e.g., 5 g/dL Bovine Serum Albumin - BSA).

  • Sample: Serum, plasma, or other biological fluids.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm.

  • 96-well clear bottom plates or cuvettes.

  • Pipettes and pipette tips.

  • Ultrapure water for dilutions.

Preparation of Albumin Standards

Prepare a series of albumin standards by diluting the stock albumin standard with ultrapure water. A typical standard curve might range from 0.5 to 5 g/dL.

Protocol 1: 96-Well Plate Assay
  • Sample Preparation: Dilute serum or plasma samples as needed with ultrapure water. A 2-fold dilution is common.

  • Assay Setup:

    • Add 20 µL of each standard, diluted sample, and a blank (ultrapure water) to separate wells of a 96-well plate.

    • Add 200 µL of the BCP Reagent to each well.

  • Incubation: Gently tap the plate to mix and incubate for 5 minutes at room temperature.

  • Measurement: Measure the absorbance at 610 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus albumin concentration. Determine the albumin concentration of the samples from the standard curve.

Protocol 2: Cuvette Assay
  • Sample Preparation: Prepare standards and samples as described for the 96-well plate assay.

  • Assay Setup:

    • Add 60 µL of each standard, sample, and a blank to separate test tubes.

    • Add 1.0 mL of the BCP Reagent to each tube.

  • Incubation: Mix well and incubate for 5 minutes at room temperature.

  • Measurement: Transfer the contents to a cuvette and measure the absorbance at 610 nm using a spectrophotometer.

  • Calculation: Calculate the albumin concentration as described for the 96-well plate assay.

Visualizations

BCP-Albumin Binding and Color Change Mechanism

BCP_Albumin_Binding cluster_solution In Acidic Solution (Low pH) cluster_complex Binding and Proton Transfer BCP_H BCP (Protonated) Greenish-Yellow BCP_Albumin_Complex BCP-Albumin Complex Blue-Violet BCP_H->BCP_Albumin_Complex Hydrophobic Interaction Albumin_COO Albumin (Dissociated Carboxyl Group) Albumin_COO->BCP_Albumin_Complex Binding Albumin_COOH Albumin (Protonated Carboxyl Group) BCP_Albumin_Complex->Albumin_COOH Proton Transfer

Caption: BCP-Albumin interaction mechanism.

Experimental Workflow for Albumin Quantification

Albumin_Quantification_Workflow start Start prep_reagents Prepare Albumin Standards and Dilute Samples start->prep_reagents add_samples Add Standards, Samples, and Blank to Plate/Cuvettes prep_reagents->add_samples add_bcp Add BCP Reagent add_samples->add_bcp incubate Incubate at Room Temperature (5 minutes) add_bcp->incubate measure Measure Absorbance at 610 nm incubate->measure calculate Calculate Albumin Concentration measure->calculate end End calculate->end

Caption: BCP albumin quantification workflow.

References

Protocol for Bromocresol Purple Albumin Binding Assay: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albumin, the most abundant plasma protein in humans, plays a crucial role in maintaining osmotic pressure and transporting a wide variety of endogenous and exogenous substances, including fatty acids, hormones, and therapeutic drugs.[1][2] The binding of drugs to serum albumin is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The Bromocresol Purple (BCP) albumin binding assay is a simple, rapid, and widely used colorimetric method for the quantitative determination of albumin in biological samples.[2][3] This method offers high specificity for albumin compared to other dye-binding assays like the Bromocresol Green (BCG) method, which is known to bind to other plasma proteins.[4]

This document provides detailed application notes and protocols for the BCP albumin binding assay, tailored for researchers, scientists, and drug development professionals. It covers the assay principle, a detailed experimental protocol, data interpretation, and applications in drug development.

Assay Principle

The this compound (BCP) assay is based on the specific binding of the BCP dye to albumin. In an acidic buffer, BCP exists in its protonated, yellow form. When albumin is present, it binds to the BCP dye, causing a shift in the dye's pKa. This results in the formation of a stable blue-green BCP-albumin complex. The intensity of the color, which is directly proportional to the albumin concentration, is measured spectrophotometrically at a wavelength of approximately 610 nm. This direct relationship allows for the accurate quantification of albumin in various biological samples, including serum, plasma, and urine.

Applications in Drug Development

The BCP albumin binding assay is a valuable tool in various stages of drug development:

  • Pharmacokinetic Studies: To assess the impact of a drug candidate on albumin levels, which can influence its distribution and clearance.

  • Drug-Albumin Binding Studies: While the BCP assay does not directly measure drug-albumin binding, it can be used to determine the albumin concentration in the experimental setup, which is a critical parameter for in vitro binding assays like equilibrium dialysis or ultrafiltration.

  • Toxicology and Safety Assessment: To monitor for potential drug-induced liver or kidney damage, which can lead to changes in serum albumin levels.

  • Formulation Development: To assess the impact of different formulation components on albumin stability and integrity.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening. The assay can also be adapted for use in cuvettes.

Materials and Reagents
  • This compound (BCP) Reagent

  • Albumin Standard (e.g., Bovine Serum Albumin or Human Serum Albumin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 610 nm

  • Precision micropipettes and tips

  • Test samples (e.g., serum, plasma, or purified protein solutions containing potential drug candidates)

Preparation of Reagents
  • BCP Working Solution: Prepare the BCP reagent according to the manufacturer's instructions. Typically, this involves dissolving a pre-weighed amount of BCP in an appropriate buffer.

  • Albumin Standard Stock Solution: Prepare a stock solution of albumin at a known concentration (e.g., 5 g/dL) in PBS.

  • Albumin Standards for Standard Curve: Prepare a series of albumin standards by diluting the stock solution with PBS. A typical concentration range is 0.5 to 5 g/dL.

Experimental Workflow

The following diagram illustrates the key steps in the BCP albumin binding assay workflow.

BCP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_standards Prepare Albumin Standards add_samples Add Standards and Samples to Microplate prep_standards->add_samples prep_samples Prepare Samples (Dilute if necessary) prep_samples->add_samples add_bcp Add BCP Reagent to all wells add_samples->add_bcp incubate Incubate at Room Temperature add_bcp->incubate read_absorbance Measure Absorbance at 610 nm incubate->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve calculate_conc Calculate Albumin Concentration in Samples plot_curve->calculate_conc

Caption: Experimental workflow for the this compound albumin binding assay.

Assay Procedure (96-well plate format)
  • Prepare the Microplate: Add 20 µL of each albumin standard, test sample, and a blank (PBS) to separate wells of the 96-well plate. It is recommended to perform all measurements in duplicate or triplicate.

  • Add BCP Reagent: Add 200 µL of the BCP working solution to each well.

  • Incubate: Incubate the plate at room temperature for 5 minutes.

  • Measure Absorbance: Measure the absorbance of each well at 610 nm using a microplate reader.

Data Presentation and Analysis

Standard Curve

A standard curve is generated by plotting the absorbance values of the albumin standards against their known concentrations. The albumin concentration in the test samples can then be determined by interpolating their absorbance values on the standard curve.

Table 1: Example Albumin Standard Preparation and Typical Absorbance Values

StandardAlbumin Concentration (g/dL)Volume of Stock (µL)Volume of PBS (µL)Absorbance at 610 nm (Example)
15.010001.250
22.550500.625
31.2525750.312
40.62512.587.50.156
50.31256.2593.750.078
Blank001000.010
Calculation of Albumin Concentration
  • Correct for Blank: Subtract the average absorbance of the blank from the absorbance of all standards and samples.

  • Generate Standard Curve: Plot the blank-corrected absorbance values of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

  • Calculate Sample Concentration: Use the equation from the linear regression to calculate the albumin concentration in the test samples.

    Concentration (g/dL) = (Absorbance of Sample - c) / m

  • Account for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the original albumin concentration.

Table 2: Quantitative Summary of the BCP Albumin Assay

ParameterValue
Wavelength610 nm
Detection Range0.3 - 5.0 g/dL
Incubation Time5 minutes
Sample Volume5 - 20 µL
SpecificityHigh for albumin

Troubleshooting and Considerations

  • Interference: While the BCP assay is highly specific for albumin, high concentrations of other substances like hemoglobin and bilirubin may cause interference. It is important to use appropriate controls and consider sample purification if significant interference is suspected.

  • pH Sensitivity: The binding of BCP to albumin is pH-dependent. Ensure that the pH of the reaction buffer is maintained within the optimal range as specified by the reagent manufacturer.

  • Non-linearity: If the standard curve is not linear, it may be due to improper dilution of standards, pipetting errors, or saturation of the binding sites at high albumin concentrations. Prepare fresh standards and repeat the assay.

  • Sample Dilution: If the absorbance of a sample is higher than the highest point on the standard curve, the sample should be diluted and re-assayed.

By following this detailed protocol and considering the application-specific notes, researchers, scientists, and drug development professionals can effectively utilize the this compound albumin binding assay for accurate and reliable quantification of albumin in their studies.

References

Application Notes and Protocols: Bromocresol Purple for Staining Dead Cells in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP) is a versatile pH indicator dye that has found a valuable application in microbiology for the differentiation of live and dead cells, particularly in yeast.[1][2][3] Unlike viability stains that rely on metabolic activity, BCP staining is based on the integrity of the cell membrane.[4] This makes it a robust method for assessing cell death, especially in conditions where cellular metabolism may be compromised. Additionally, BCP is utilized in culture media to identify and enumerate specific bacteria, such as lactic acid bacteria, based on their metabolic production of acids.[5]

These application notes provide detailed protocols for using this compound for staining dead yeast cells for microscopic analysis and for identifying acid-producing bacteria in culture media.

Principle of Dead Cell Staining in Yeast

The fundamental principle behind using this compound to identify dead yeast cells lies in the selective permeability of the cell membrane.

  • Live Cells: Viable yeast cells possess an intact plasma membrane that is impermeable to BCP. Therefore, live cells exclude the dye and remain unstained.

  • Dead Cells: Dead or membrane-compromised cells lose the ability to regulate the passage of molecules across their plasma membrane. This allows BCP to enter the cytoplasm. The intracellular environment of dead yeast cells is acidic (pH below 5.2). In this acidic environment, BCP transitions to its acidic, colored form, rendering the dead cells visible as "blue-grey ghosts" under bright-field microscopy or exhibiting fluorescence under appropriate excitation.

Application 1: Quantitative Staining of Dead Yeast Cells

This protocol details the use of this compound for the direct enumeration of dead cells in a yeast suspension using fluorescence microscopy.

Experimental Protocol

1. Materials:

  • This compound (BCP)

  • Citrate-Phosphate Buffer (5 mM, pH 4.6)

  • Yeast cell suspension

  • Microcentrifuge tubes

  • Fluorescence microscope with a violet light excitation source and a filter that cuts off wavelengths below 450 nm.

  • Hemocytometer or other cell counting device

2. Preparation of Staining Solution:

  • Prepare a 10 mM this compound stock solution in 5 mM citrate-phosphate buffer (pH 4.6).

  • To prepare the buffer, mix appropriate volumes of 5 mM citric acid and 5 mM dibasic sodium phosphate to achieve a pH of 4.6.

3. Staining Procedure:

  • Harvest yeast cells by centrifugation and wash them with distilled water.

  • Resuspend the yeast pellet in 5 mM citrate-phosphate buffer (pH 4.6) to a concentration of approximately 10⁷ cells/mL.

  • To 1 mL of the yeast suspension, add 50 µL of the 10 mM this compound staining solution.

  • Incubate the mixture for 60 minutes at 25°C on a shaker.

  • After incubation, centrifuge the cell suspension to pellet the cells.

  • Carefully remove the supernatant and wash the cells thoroughly with 5 mM citrate-phosphate buffer to remove excess stain.

  • Resuspend the final cell pellet in a small volume of the same buffer for microscopic analysis.

4. Microscopic Analysis and Quantification:

  • Place a drop of the stained yeast suspension on a microscope slide and cover with a coverslip.

  • Observe the cells using a fluorescence microscope with violet light excitation.

  • Dead cells will exhibit fluorescence, with a maximum emission at approximately 650 nm. Live cells will not fluoresce.

  • Count the total number of cells and the number of fluorescent (dead) cells using a hemocytometer.

  • Calculate the percentage of dead cells: (Number of Fluorescent Cells / Total Number of Cells) x 100%

Data Presentation
Staining MethodPrincipleAdvantagesDisadvantages
This compound Membrane IntegrityIndependent of metabolic state; rapid and precise.Limited data on a wide range of microbial species.
Methylene Blue Metabolic Activity (Redox)Simple, widely used.Can underestimate viability in stressed cells; subjective interpretation of staining intensity.
Propidium Iodide (PI) Membrane IntegrityHigh contrast, widely used in flow cytometry.Requires fluorescence microscopy.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Harvest Harvest & Wash Yeast Cells Resuspend Resuspend in Buffer (pH 4.6) Harvest->Resuspend AddBCP Add BCP Staining Solution Resuspend->AddBCP Incubate Incubate (60 min, 25°C) AddBCP->Incubate Wash Wash Cells Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Quantify Quantify Dead Cells Microscopy->Quantify

Caption: Workflow for staining dead yeast cells with this compound.

Application 2: Identification of Acid-Producing Bacteria in Agar Media

This protocol describes the use of this compound in agar media to differentiate and identify lactic acid bacteria (LAB) based on their production of acidic metabolites.

Principle

This compound is incorporated into a nutrient agar medium. Bacteria that ferment carbohydrates in the medium and produce acid will lower the pH of the surrounding medium. This drop in pH causes the BCP indicator to change color from purple (alkaline/neutral) to yellow (acidic), forming a distinct yellow halo around the colonies of acid-producing bacteria.

Experimental Protocol

1. Materials:

  • De Man, Rogosa and Sharpe (MRS) agar or other suitable basal medium

  • This compound (BCP)

  • Bacterial culture

  • Sterile petri dishes

  • Autoclave

2. Preparation of BCP Agar Plates:

  • Prepare MRS agar according to the manufacturer's instructions.

  • Before autoclaving, add this compound to the medium to a final concentration of 0.004% (w/v) or 0.12 g/L.

  • Autoclave the BCP-containing medium to sterilize.

  • Allow the medium to cool to approximately 45-50°C.

  • Pour the agar into sterile petri dishes and allow them to solidify. The final medium should have a purple color.

3. Inoculation and Incubation:

  • Streak or spread the bacterial sample onto the surface of the BCP agar plates.

  • Incubate the plates under the appropriate conditions (e.g., 37°C for 24-48 hours) for the specific bacteria being cultured.

4. Interpretation of Results:

  • Positive Result (Acid Production): Colonies of bacteria that produce acid will be surrounded by a yellow zone due to the pH drop.

  • Negative Result (No Acid Production): Colonies of bacteria that do not produce acid will grow on the purple medium without causing a color change.

Logical Relationship Diagram

G cluster_0 Cellular Process cluster_1 Medium Reaction cluster_2 Observable Result Metabolism Bacterial Metabolism Acid Acid Production Metabolism->Acid pH_Drop Local pH Decrease Acid->pH_Drop Color_Change BCP: Purple to Yellow pH_Drop->Color_Change Result Yellow Halo Around Colony Color_Change->Result

Caption: Principle of BCP for identifying acid-producing bacteria.

Summary and Conclusion

This compound is a valuable tool in microbiology for assessing cell viability based on membrane integrity and for identifying acid-producing bacteria. The protocols provided offer reliable methods for these applications. The fluorescence-based assay for yeast provides a more accurate measure of cell death compared to traditional metabolic stains, particularly for stressed cell populations. The agar-based method is a simple and effective way to screen for and identify bacteria with specific metabolic capabilities. These techniques are applicable in various research, industrial, and clinical settings for monitoring microbial cultures and processes.

References

Application Notes and Protocols: Preparation and Use of Bromocresol Purple Agar for Lactose Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol Purple (BCP) Lactose Agar is a non-selective, differential medium used for the detection and differentiation of microorganisms based on their ability to ferment lactose.[1][2][3][4][5] This medium is particularly useful in clinical and environmental microbiology for the presumptive identification of Enterobacteriaceae and other gram-negative organisms. The fermentation of lactose results in the production of acidic byproducts, which lowers the pH of the medium. The pH indicator, this compound, provides a clear visual differentiation, changing the medium's color from purple to yellow in the presence of acid.

Principle of the Method

The core principle of this compound Lactose Agar lies in the metabolic activity of microorganisms on the carbohydrate lactose. The medium contains peptone and meat/beef extract, which supply essential nutrients like nitrogen, vitamins, and amino acids for bacterial growth. Lactose serves as the fermentable carbohydrate source.

This compound is the pH indicator in the agar, which is purple at a neutral or alkaline pH and turns yellow at an acidic pH (below pH 5.2). Microorganisms capable of fermenting lactose produce acid, thereby lowering the pH of the surrounding medium. This pH shift causes the this compound indicator to change from purple to yellow, resulting in yellow-colored colonies and a surrounding yellow zone. Non-lactose fermenting bacteria will grow on the medium but will not produce acid from lactose. Consequently, the medium surrounding their colonies will remain purple.

Quantitative Data Summary

The composition of this compound Lactose Agar can vary slightly depending on the specific formulation and intended application. The following table summarizes typical compositions from various sources.

ComponentConcentration (g/L) - Source 1Concentration (g/L) - Source 2Concentration (g/L) - Source 3Concentration (g/L) - Source 4
Tryptone/Peptone5.011.5Peptone Mixture10.0
Meat/Beef Extract3.0-Beef Extract-
Yeast Extract---2.0
Lactose10.010.010.010.0
This compound0.0250.015Not Specified0.025
Sodium Chloride-5.0--
Bacteriological Agar13.015.0Not Specified25.0
Final pH at 25°C 7.0 ± 0.2 6.9 - 7.1 6.8 ± 0.2 6.8 ± 0.2

Experimental Protocols

I. Preparation of this compound Lactose Agar

This protocol provides a standardized method for preparing one liter of this compound Lactose Agar.

Materials:

  • Tryptone: 5.0 g

  • Meat Extract: 3.0 g

  • Lactose: 10.0 g

  • This compound: 0.025 g

  • Bacteriological Agar: 15.0 g

  • Distilled or Deionized Water: 1000 mL

  • Autoclave

  • Sterile Petri dishes

  • Weighing balance

  • pH meter

Procedure:

  • Weighing Ingredients: Accurately weigh all the dry components.

  • Dissolving: Suspend the weighed ingredients in 1000 mL of distilled or deionized water.

  • Heating: Heat the mixture to boiling with constant agitation to ensure complete dissolution of the agar.

  • pH Adjustment: Cool the medium to room temperature and check the pH. Adjust the final pH to 7.0 ± 0.2 at 25°C using 1N HCl or 1N NaOH if necessary.

  • Sterilization: Dispense the medium into appropriate containers (e.g., flasks or bottles) and sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

  • Pouring Plates: After autoclaving, allow the medium to cool to 45-50°C in a water bath. Aseptically pour the molten agar into sterile Petri dishes (approximately 15-20 mL per 90 mm plate).

  • Solidification and Storage: Allow the plates to solidify at room temperature on a level surface. Once solidified, the plates can be stored at 2-8°C until use. It is recommended to dry the plates in an incubator with the lids partially open before inoculation to remove excess condensation.

II. Inoculation and Incubation

Procedure:

  • Sample Preparation: Prepare a suspension of the test organism or the sample to be analyzed.

  • Inoculation: Using a sterile inoculating loop, streak the sample onto the surface of the BCP lactose agar plate for isolation.

  • Incubation: Incubate the inoculated plates in an inverted position aerobically at 35-37°C for 18-24 hours. Some protocols may extend the incubation to 48 hours.

III. Interpretation of Results

Observe the plates for colony growth and any change in the color of the medium.

  • Positive Result (Lactose Fermentation): The appearance of yellow colonies, often surrounded by a yellow halo in the agar, indicates that the organism ferments lactose, producing acid.

  • Negative Result (No Lactose Fermentation): The growth of colonies that are blue, purple, or the same color as the medium indicates that the organism does not ferment lactose.

ObservationInterpretationExample Organisms
Yellow Colonies/Medium Lactose FermenterEscherichia coli, Klebsiella pneumoniae
Purple/Blue Colonies Non-Lactose FermenterSalmonella typhimurium

Visualizations

Biochemical Pathway of Lactose Fermentation and Color Change

Lactose_Fermentation cluster_bacteria Bacterial Cell cluster_medium Agar Medium Lactose Lactose Glucose_Galactose Glucose + Galactose Lactose->Glucose_Galactose β-galactosidase Pyruvate Pyruvic Acid Glucose_Galactose->Pyruvate Glycolysis Acid Acidic Byproducts (e.g., Lactic Acid) Pyruvate->Acid Fermentation pH_Decrease pH Decrease Acid->pH_Decrease Lowers pH BCP_Purple This compound (pH ≥ 6.8) BCP_Purple->pH_Decrease BCP_Yellow This compound (pH < 5.2) pH_Decrease->BCP_Yellow

Caption: Lactose fermentation pathway leading to a pH drop and color change of the this compound indicator.

Experimental Workflow for BCP Lactose Agar Preparation and Analysis

BCP_Agar_Workflow cluster_results Result Interpretation start Start weigh 1. Weigh Dry Ingredients start->weigh dissolve 2. Dissolve in Water & Heat weigh->dissolve ph_adjust 3. Adjust pH to 7.0 ± 0.2 dissolve->ph_adjust sterilize 4. Autoclave at 121°C for 15 min ph_adjust->sterilize cool 5. Cool to 45-50°C sterilize->cool pour 6. Pour Plates Aseptically cool->pour solidify 7. Solidify and Store at 2-8°C pour->solidify inoculate 8. Inoculate with Sample solidify->inoculate incubate 9. Incubate at 37°C for 18-24h inoculate->incubate observe 10. Observe Results incubate->observe yellow Yellow Colonies (Lactose Fermenter) observe->yellow Acid Production purple Purple Colonies (Non-Lactose Fermenter) observe->purple No Acid Production end End yellow->end purple->end

Caption: Step-by-step workflow for the preparation and analysis using this compound Lactose Agar.

References

Application of Bromocranial Purple in Yeast Cell Viability Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bromocresol Purple (BCP) is a versatile pH indicator dye that has been effectively employed in yeast cell viability assays. Its application spans two primary methodologies: a fluorescent-based assay for the direct visualization of dead or membrane-compromised cells, and a colorimetric assay to quantify the metabolic activity of viable cells. These methods offer rapid and reliable alternatives to traditional plating techniques, making them particularly suitable for high-throughput screening and drug discovery applications.

Principle of Detection

This compound is a sulfonephthalein pH indicator that exhibits a distinct color change from yellow at pH 5.2 to purple at pH 6.8. This property is harnessed in two distinct ways for yeast viability assessment:

  • Fluorescence-Based Assay for Dead Cell Staining: In an acidic environment (pH < 5.2), BCP can penetrate yeast cells with compromised plasma membranes. Once inside these non-viable cells, the dye exhibits fluorescence, allowing for the direct identification and quantification of dead cells.[1] Viable cells with intact membranes exclude the dye and therefore do not fluoresce.

  • Colorimetric Assay for Metabolic Viability: This assay leverages the metabolic activity of viable yeast cells. In the presence of a fermentable carbohydrate source like glucose, metabolically active yeast will produce organic acids as byproducts of fermentation.[2][3] This acidification of the growth medium leads to a decrease in pH, causing the BCP indicator to change from purple to yellow. The rate and extent of this color change are proportional to the number of viable, metabolically active cells.

Quantitative Data Summary

The following tables summarize the comparative performance and quantitative parameters associated with this compound yeast viability assays.

Table 1: Comparison of this compound (BCP) Fluorescent Assay with Plating Method for Determining Yeast Cell Death

ParameterBCP Fluorescent AssayPlating MethodReference
Principle Staining of dead cells with compromised membranesGrowth of viable cells into colonies[1]
Time to Result Rapid (within hours)Slow (24-48 hours)[1]
Precision As precise as the plating testGold standard for viability

Table 2: IC50 Values of Common Antifungal Agents in Saccharomyces cerevisiae

The colorimetric BCP assay is well-suited for determining the IC50 (half-maximal inhibitory concentration) of antifungal compounds. While the following data was determined by broth microdilution, a similar experimental setup using BCP as a viability indicator would yield comparable results.

Antifungal AgentIC50 Range (µg/mL)Yeast SpeciesReference
Amphotericin B0.14 ± 0.04Saccharomyces cerevisiae
Fluconazole0.25 to >128Saccharomyces cerevisiae
ItraconazoleMIC90 of 0.8Saccharomyces cerevisiae
Caspofungin0.03 ± 0.01Saccharomyces cerevisiae

Experimental Protocols

Protocol 1: Fluorescent Staining of Dead Yeast Cells with this compound

This protocol is designed for the rapid determination of the percentage of dead cells in a yeast population.

Materials:

  • Yeast cell suspension

  • 5 mM Citrate-phosphate buffer, pH 4.6

  • 10 mM this compound (BCP) stock solution in 5 mM citrate-phosphate buffer, pH 4.6

  • Glucose (optional, for maintaining metabolic state during incubation)

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filter sets (excitation with violet light)

Procedure:

  • Cell Preparation:

    • Harvest yeast cells by centrifugation.

    • Wash the cells with distilled water and resuspend them in 5 mM citrate-phosphate buffer (pH 4.6).

    • Adjust the cell density to approximately 1 x 10⁷ cells/mL in the same buffer.

  • Incubation with Test Compound (Optional):

    • If assessing the effect of a cytotoxic agent (e.g., killer toxin), incubate the cell suspension with the compound for the desired period (e.g., 120 minutes at 25°C).

  • Staining:

    • To 1 mL of the cell suspension, add 50 µL of 10 mM BCP stock solution.

    • Incubate for 60 minutes at 25°C with shaking.

  • Washing:

    • Centrifuge the stained cell suspension to pellet the cells.

    • Carefully remove the supernatant and wash the cells thoroughly with 5 mM citrate-phosphate buffer (pH 4.6) to remove excess dye.

  • Microscopic Analysis:

    • Resuspend the cell pellet in a small volume of buffer.

    • Mount a sample on a microscope slide.

    • Observe the cells using a fluorescence microscope with violet light excitation.

    • Count the number of fluorescent (dead) and non-fluorescent (live) cells in several fields of view to determine the percentage of dead cells.

Protocol 2: Colorimetric Yeast Viability Assay in a 96-Well Plate Format

This protocol is suitable for high-throughput screening of antifungal compounds or for quantifying yeast viability based on metabolic activity.

Materials:

  • Yeast cell suspension

  • Yeast growth medium (e.g., YPD) supplemented with a fermentable sugar (e.g., 2% glucose)

  • This compound (BCP) stock solution (e.g., 0.04 g/L in water, filter-sterilized)

  • Antifungal compounds or other test agents

  • Sterile 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Assay Medium Preparation:

    • Prepare the desired yeast growth medium.

    • Add BCP stock solution to the medium to a final concentration that results in a clear purple color (a starting point is 0.004% w/v). The optimal concentration may need to be determined empirically.

  • Cell Inoculum Preparation:

    • Grow yeast cells to the desired growth phase (e.g., mid-logarithmic).

    • Wash and resuspend the cells in the assay medium.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL).

  • Plate Setup:

    • Add the test compounds at various concentrations to the wells of the 96-well plate. Include appropriate controls (no cells, cells with no compound).

    • Add the yeast cell inoculum to each well. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at the optimal temperature for yeast growth (e.g., 30°C) for a period sufficient to observe a color change in the control wells (typically 24-48 hours).

  • Data Acquisition:

    • Measure the absorbance of each well at 590 nm using a microplate reader. At this wavelength, the purple form of BCP absorbs maximally. A decrease in absorbance indicates a shift to the yellow form and thus, viable, metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration compared to the control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow_fluorescent_assay cluster_prep Cell Preparation cluster_treatment Treatment (Optional) cluster_staining Staining & Analysis p1 Yeast Culture p2 Wash & Resuspend in Citrate-Phosphate Buffer (pH 4.6) p1->p2 t1 Add Test Compound p2->t1 Start Treatment s1 Add this compound p2->s1 No Treatment t2 Incubate t1->t2 t2->s1 Proceed to Staining s2 Incubate s1->s2 s3 Wash Cells s2->s3 s4 Fluorescence Microscopy s3->s4 r1 Result: % Viability s4->r1 Quantify Live/Dead Cells colorimetric_assay_logic cluster_process Metabolic Process cluster_outcome Outcome c1 Viable Yeast Cells p1 Fermentation c1->p1 c2 Glucose Medium c2->p1 c3 This compound (Purple, pH > 6.8) o3 BCP Color Change (Purple to Yellow, pH < 5.2) o1 Acid Production (e.g., Acetic, Lactic Acid) p1->o1 o2 Decrease in Medium pH o1->o2 o2->o3 yeast_acidification_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ethanol Ethanol Acetaldehyde->Ethanol TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Organic_Acids Organic Acids (e.g., Citric, Succinic) TCA_Cycle->Organic_Acids Medium_Acidification Medium Acidification Organic_Acids->Medium_Acidification Excretion

References

Application Notes and Protocols for Spectrophotometric pH Measurement Using Bromocresol Purple

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP) is a sulfonephthalein pH indicator widely utilized in various scientific disciplines for its distinct color transition and sensitivity in the physiological pH range. Its application extends from routine laboratory pH measurements to more specialized uses in medical diagnostics and pharmaceutical research. These notes provide a detailed overview and practical protocols for the use of this compound in spectrophotometric pH determination, with a focus on applications relevant to research and drug development.

Principle of Method:

This compound undergoes a color change from yellow in acidic conditions (below pH 5.2) to purple in basic conditions (above pH 6.8).[1] This transition is due to a structural change in the molecule, which exists in equilibrium between its acidic (protonated) and basic (deprotonated) forms. The two forms have distinct absorbance spectra, with the acidic form showing maximum absorbance (λmax) at approximately 432 nm and the basic form at around 589 nm.[2][3] By measuring the absorbance of a solution containing BCP at these two wavelengths, the ratio of the two forms can be determined, which is directly related to the pH of the solution according to the Henderson-Hasselbalch equation.

Physicochemical Properties and Data

A thorough understanding of the properties of this compound is essential for accurate and reliable pH measurements.

PropertyValueReference
Chemical Name 5',5"-dibromo-o-cresolsulfophthalein--INVALID-LINK--
Molecular Formula C21H16Br2O5S--INVALID-LINK--
Molecular Weight 540.22 g/mol --INVALID-LINK--
pKa ~6.3--INVALID-LINK--
pH Range 5.2 (Yellow) - 6.8 (Purple)[1]
λmax (Acidic Form, HI) ~432 nm[2]
λmax (Basic Form, I²⁻) ~589 nm
Representative Absorbance Data

The following table provides calculated representative absorbance ratios (R = A₅₈₉/A₄₃₂) and corresponding pH values. This data is generated based on the principles of the Henderson-Hasselbalch equation and the known pKa of this compound. Actual experimental values may vary slightly based on the specific conditions and equipment used.

pHAbsorbance at 432 nm (A₄₃₂) (Normalized)Absorbance at 589 nm (A₅₈₉) (Normalized)Absorbance Ratio (R = A₅₈₉/A₄₃₂)
5.20.900.100.11
5.50.790.210.27
5.80.650.350.54
6.10.470.531.13
6.40.310.692.23
6.70.180.824.56
7.00.100.909.00

Experimental Protocols

Preparation of this compound Indicator Solution (0.04% w/v)

This protocol describes the preparation of a stock solution of this compound suitable for spectrophotometric analysis.

Materials:

  • This compound (ACS Grade)

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • 100 mL Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh 50 mg of this compound powder and transfer it to a clean 100 mL volumetric flask.

  • Add 20 mL of 95% ethanol to the flask and swirl to dissolve the powder.

  • Add 0.92 mL of 0.1 M NaOH and mix thoroughly.

  • Once the this compound is completely dissolved, dilute the solution to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the solution in a tightly sealed, light-protected container at room temperature.

G cluster_prep Indicator Solution Preparation weigh Weigh 50 mg BCP dissolve_eth Dissolve in 20 mL Ethanol weigh->dissolve_eth add_naoh Add 0.92 mL 0.1M NaOH dissolve_eth->add_naoh dissolve_complete Ensure Complete Dissolution add_naoh->dissolve_complete dilute Dilute to 100 mL with DI Water dissolve_complete->dilute mix Mix Thoroughly dilute->mix store Store in a suitable container mix->store

Workflow for preparing the this compound indicator solution.

Spectrophotometric pH Measurement of an Aqueous Sample

This protocol outlines the steps for determining the pH of an unknown aqueous sample.

Equipment:

  • UV-Vis Spectrophotometer (dual-beam or diode array recommended)

  • Quartz or glass cuvettes (1 cm path length)

  • pH meter for calibration

  • Standard buffer solutions (pH 4.0, 7.0, 10.0)

  • Micropipettes

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelengths to 432 nm and 589 nm.

  • Calibration Curve (Optional but Recommended):

    • Prepare a series of standard buffer solutions with known pH values spanning the expected range of your sample (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0).

    • For each standard, add a precise volume of the this compound indicator solution to a known volume of the buffer. A typical final concentration of the indicator is in the micromolar range.

    • Measure the absorbance of each standard at 432 nm (A₄₃₂) and 589 nm (A₅₈₉).

    • Calculate the absorbance ratio, R = A₅₈₉ / A₄₃₂.

    • Plot a graph of pH versus log(R). This will serve as your calibration curve.

  • Sample Measurement:

    • Add the same precise volume of the this compound indicator solution used for the standards to a known volume of your unknown sample.

    • Measure the absorbance of the sample at 432 nm and 589 nm.

    • Calculate the absorbance ratio, R.

  • pH Determination:

    • Determine the pH of your sample by interpolating the measured log(R) value on your calibration curve.

    • Alternatively, use the following equation for a more direct calculation: pH = pKₐ + log[(R - e₁) / (e₂ - R * e₃)] Where:

      • pKₐ is the dissociation constant of this compound (~6.3).

      • R is the absorbance ratio (A₅₈₉ / A₄₃₂).

      • e₁, e₂, and e₃ are molar absorptivity ratios that are determined from the absorbance spectra of the pure acidic and basic forms of the indicator. For many applications, creating a standard curve as described above is a more practical approach.

G cluster_measurement Spectrophotometric pH Measurement Workflow setup Spectrophotometer Setup (432nm & 589nm) prepare_standards Prepare pH Standards setup->prepare_standards prepare_sample Prepare Unknown Sample setup->prepare_sample add_indicator_std Add BCP to Standards prepare_standards->add_indicator_std measure_std_abs Measure Absorbance of Standards add_indicator_std->measure_std_abs calculate_r_std Calculate R for Standards measure_std_abs->calculate_r_std plot_calibration Plot pH vs. log(R) calculate_r_std->plot_calibration determine_ph Determine pH from Calibration Curve or Equation plot_calibration->determine_ph add_indicator_sample Add BCP to Sample prepare_sample->add_indicator_sample measure_sample_abs Measure Absorbance of Sample add_indicator_sample->measure_sample_abs calculate_r_sample Calculate R for Sample measure_sample_abs->calculate_r_sample calculate_r_sample->determine_ph

General workflow for spectrophotometric pH measurement.

Applications in Drug Development

Spectrophotometric pH measurement using this compound can be a valuable tool in various stages of drug development.

In-Situ Monitoring of Drug Dissolution

The rate and extent of drug dissolution can be highly pH-dependent. This method allows for real-time, in-situ monitoring of pH changes within a dissolution vessel without the need for electrode immersion, which can interfere with hydrodynamics.

Protocol for In-Situ pH Monitoring of Drug Dissolution:

Objective: To monitor the pH of the dissolution medium in real-time as a drug product dissolves.

Materials and Equipment:

  • USP dissolution apparatus (e.g., Apparatus 2, paddle)

  • Fiber-optic UV-Vis spectrophotometer with a dip probe

  • This compound indicator solution (0.04%)

  • Dissolution medium (e.g., simulated gastric or intestinal fluid)

  • Drug product (tablet or capsule)

Procedure:

  • Prepare the dissolution medium and add a small, predetermined amount of the this compound indicator solution. The amount should be sufficient to produce a measurable absorbance change but not so high as to affect the dissolution process or saturate the detector.

  • Calibrate the spectrophotometric response by measuring the absorbance ratio (A₅₈₉/A₄₃₂) in aliquots of the dissolution medium that have been adjusted to known pH values using a calibrated pH meter. Create a calibration curve of pH versus the absorbance ratio.

  • Set up the dissolution apparatus according to the relevant USP monograph.

  • Immerse the fiber-optic dip probe into the dissolution vessel, ensuring it does not interfere with the paddle or the dissolving dosage form.

  • Begin the dissolution test by dropping the drug product into the vessel and starting the paddle rotation.

  • Continuously record the absorbance at 432 nm and 589 nm using the spectrophotometer at specified time intervals.

  • Convert the real-time absorbance ratio data to pH values using the previously generated calibration curve.

  • Plot the pH of the dissolution medium as a function of time to obtain a pH-dissolution profile.

G cluster_dissolution In-Situ pH Monitoring of Drug Dissolution prepare_medium Prepare Dissolution Medium with BCP calibrate Calibrate pH vs. Absorbance Ratio prepare_medium->calibrate setup_dissolution Setup Dissolution Apparatus insert_probe Insert Fiber-Optic Probe setup_dissolution->insert_probe start_test Start Dissolution Test insert_probe->start_test record_abs Continuously Record Absorbance start_test->record_abs convert_to_ph Convert Absorbance Ratio to pH record_abs->convert_to_ph plot_profile Plot pH vs. Time Profile convert_to_ph->plot_profile

Workflow for monitoring drug dissolution pH in-situ.

High-Throughput Screening of Formulation Stability

The pH of a liquid formulation is a critical stability-indicating parameter. This spectrophotometric method can be adapted for high-throughput screening of the pH of multiple formulations in a microplate format.

Protocol for Microplate-Based pH Screening:

  • Add a small, consistent volume of each formulation to the wells of a clear-bottom 96-well microplate.

  • Add a standardized volume of the this compound indicator solution to each well.

  • Use a microplate reader to measure the absorbance at 432 nm and 589 nm for each well.

  • Calculate the absorbance ratio for each formulation.

  • Determine the pH of each formulation using a pre-established calibration curve generated in the same microplate format.

This method allows for the rapid assessment of pH in numerous formulations, aiding in the selection of stable candidates for further development.

Considerations and Troubleshooting

  • Purity of this compound: The presence of impurities in the indicator can affect the accuracy of pH measurements. It is recommended to use ACS grade or higher purity this compound. For highly sensitive applications, purification of the indicator may be necessary.

  • Ionic Strength and Temperature: The pKa of this compound can be influenced by the ionic strength and temperature of the solution. For highly accurate measurements, it is advisable to create a calibration curve under conditions that closely match those of the unknown samples.

  • Interference from Sample Components: If the sample itself absorbs light at 432 nm or 589 nm, it will interfere with the measurement. In such cases, a sample blank (sample without the indicator) should be measured and its absorbance subtracted from the sample with the indicator.

  • Non-Aqueous Solvents: The color change and pKa of this compound are dependent on the solvent system. The protocols provided here are for aqueous solutions. Measurements in non-aqueous or mixed-solvent systems will require specific calibration.

By following these detailed protocols and considering the potential variables, researchers and drug development professionals can effectively utilize this compound for accurate and reliable spectrophotometric pH measurements in a wide range of applications.

References

Application Notes: Bromocresol Purple for the Isolation and Assay of Lactic Acid Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactic Acid Bacteria (LAB) are a group of Gram-positive, non-spore-forming bacteria characterized by their ability to ferment carbohydrates into lactic acid. They are integral to the production of fermented foods and beverages and are widely studied for their probiotic properties. A critical step in studying and utilizing LAB is their effective isolation and the characterization of their acid-producing capabilities. Bromocresol Purple (BCP) is a sensitive pH indicator dye that provides a simple, visual method for both isolating and assaying LAB.[1][2]

Principle of the Method

This compound is a sulfonephthalein dye that exhibits a distinct color change over a pH range of 5.2 to 6.8.[1] In a neutral or alkaline environment (pH > 6.8), the indicator is purple. When LAB are cultured in a medium containing a fermentable carbohydrate (e.g., glucose, lactose) and BCP, their metabolic activity produces lactic acid.[3][4] This acidifies the surrounding medium, causing the pH to drop. As the pH falls below 5.2, the BCP indicator changes from purple to yellow. This color transition allows for the direct visualization of acid production, forming yellow zones or "halos" around colonies of acid-producing bacteria.

Protocols for Isolation and Screening

Protocol 1.1: Preparation of MRS-BCP Agar for Selective Isolation

This protocol describes the preparation of de Man, Rogosa, and Sharpe (MRS) agar supplemented with this compound, a standard medium for the selective isolation and differentiation of LAB.

Materials:

  • MRS Agar powder

  • This compound (BCP) solution (e.g., 1.6% w/v in ethanol or a prepared 0.04% aqueous solution)

  • Distilled or deionized water

  • Autoclave-safe flask or bottle

  • Sterile Petri dishes

  • (Optional) Sodium azide for enhanced selectivity

Procedure:

  • Suspend Medium: Suspend the MRS agar powder in distilled water according to the manufacturer's instructions (typically around 55 g/L).

  • Add BCP: Add the BCP solution to achieve a final concentration of 0.004% to 0.04% w/v (e.g., add 2.5 mL of a 1.6% stock solution per liter of medium). The medium should have a distinct purple color.

  • Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve the agar powder.

  • Sterilize: Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.

  • Cool: Allow the sterilized medium to cool in a 45-50°C water bath. Avoid premature solidification.

  • Pour Plates: Aseptically pour approximately 20-25 mL of the molten MRS-BCP agar into sterile Petri dishes.

  • Solidify: Let the plates solidify on a level surface. Once solidified, the plates can be stored at 2-8°C until use.

Protocol 1.2: Isolation and Screening of LAB from Samples

This protocol outlines the procedure for isolating LAB from a sample (e.g., fermented food, environmental sample) and screening for potent acid producers.

Materials:

  • Prepared MRS-BCP agar plates (from Protocol 1.1)

  • Sample containing LAB

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile dilution tubes

  • Micropipettes and sterile tips

  • Sterile spreaders or plating beads

  • Incubator (35-37°C)

Procedure:

  • Sample Preparation: Prepare an initial suspension of the sample by homogenizing 1 gram or 1 mL in 9 mL of sterile saline solution.

  • Serial Dilution: Perform a series of 10-fold dilutions (e.g., 10⁻² to 10⁻⁷) of the sample suspension in sterile saline.

  • Plating: Pipette 0.1 mL of the appropriate dilutions onto the surface of the MRS-BCP agar plates. Spread the inoculum evenly using a sterile spreader.

  • Incubation: Incubate the plates in an inverted position at 35-37°C for 24-48 hours. Some LAB may require anaerobic or microaerophilic conditions for optimal growth.

  • Observation and Selection: Examine the plates for colonies. Colonies of acid-producing LAB will be surrounded by a distinct yellow halo against the purple background of the agar. The diameter of the yellow zone can be used as a preliminary indicator of the strain's acid-producing strength.

  • Purification: Select well-isolated colonies with prominent yellow halos and streak them onto fresh MRS-BCP plates to obtain pure cultures.

Protocols for Quantitative Assay

Protocol 2.1: Titratable Acidity Assay

This method quantifies the total acid produced by a LAB strain in a liquid culture by titrating it against a standardized base.

Materials:

  • Pure LAB culture

  • MRS broth

  • Centrifuge and sterile tubes

  • Standardized sodium hydroxide (NaOH) solution (0.1 N)

  • This compound indicator solution

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Inoculation: Inoculate a pure culture of the LAB strain into MRS broth. Incubate under optimal conditions (e.g., 37°C for 24-48 hours).

  • Harvest Supernatant: After incubation, centrifuge the culture at a high speed (e.g., 8000 rpm for 15 minutes) to pellet the bacterial cells.

  • Sample Preparation: Carefully collect a known volume of the cell-free supernatant (e.g., 10 mL).

  • Titration: Add a few drops of this compound indicator to the supernatant. Titrate the sample with 0.1 N NaOH until the color changes from yellow to a persistent faint purple, indicating the neutralization point (pH ~6.8).

  • Calculation: Record the volume of NaOH used. The percent lactic acid can be calculated using the following formula: % Lactic Acid = (V * N * 90) / S Where:

    • V = Volume of NaOH used (mL)

    • N = Normality of NaOH (eq/L)

    • 90 = Molecular weight of lactic acid ( g/mol )

    • S = Volume of the sample (mL)

Protocol 2.2: Spectrophotometric Acidity Assay (Rapid Screening)

This rapid method uses a spectrophotometer to correlate the absorbance of BCP with the pH of the culture medium, allowing for high-throughput screening of LAB acidification ability.

Materials:

  • Pure LAB culture

  • Whey-based or other suitable liquid medium

  • This compound indicator

  • Spectrophotometer or microplate reader capable of reading absorbance at 430 nm

  • pH meter for calibration

  • Buffer solutions of known pH (range 4.5 to 7.0)

Procedure:

  • Calibration Curve:

    • Prepare a series of buffer solutions with known pH values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

    • Add a fixed concentration of BCP to each buffer solution.

    • Measure the absorbance of each solution at 430 nm.

    • Plot absorbance vs. pH to generate a standard curve. A linear relationship is expected within the pH range of 4.6-7.0.

  • Sample Fermentation: Inoculate LAB strains into a liquid medium containing BCP.

  • Absorbance Measurement: At desired time points, measure the absorbance of the cultures at 430 nm.

  • pH Determination: Use the standard curve to determine the pH of the culture based on its absorbance reading. This allows for a rapid, non-invasive assessment of acidification kinetics.

Data Presentation

Quantitative data from the assays can be summarized for clear comparison.

Table 1: Example Data for Screening LAB Strains based on Acid Production Zone Diameter

Strain ID Colony Diameter (mm) Yellow Zone Diameter (mm) Acid Production Index*
LAB-001 5.2 15.5 2.98
LAB-002 4.8 9.6 2.00
LAB-003 5.5 18.2 3.31
LAB-004 5.1 11.3 2.22

Acid Production Index = Zone Diameter / Colony Diameter

Table 2: Example Data for Quantifying Lactic Acid via Titration

Strain ID Sample Volume (mL) NaOH Volume (mL) NaOH Normality (N) Lactic Acid (%)
LAB-001 10.0 8.5 0.1 0.765
LAB-002 10.0 6.2 0.1 0.558
LAB-003 10.0 9.8 0.1 0.882

| LAB-004 | 10.0 | 7.1 | 0.1 | 0.639 |

Table 3: Example Correlation Data for Spectrophotometric Assay

Known pH Absorbance at 430 nm
7.0 0.052
6.5 0.115
6.0 0.298
5.5 0.551
5.0 0.814
4.6 0.905

Based on the linear regression y = -0.1267x + 0.9196 (r² = 0.9927) described in literature.

Visualizations

G cluster_principle Principle of Detection LAB Lactic Acid Bacteria Metabolism Carbohydrate Metabolism LAB->Metabolism Inoculate Acid Lactic Acid Production Metabolism->Acid pH_Drop Decrease in pH (pH < 5.2) Acid->pH_Drop Color_Change BCP Color Change pH_Drop->Color_Change Purple to Yellow

Caption: Principle of BCP-based detection of Lactic Acid Bacteria.

G cluster_workflow Experimental Workflow for Isolation Sample 1. Prepare Sample (e.g., Food, Swab) Dilution 2. Perform Serial Dilutions Sample->Dilution Plating 3. Plate on MRS-BCP Agar Dilution->Plating Incubation 4. Incubate (37°C, 24-48h) Plating->Incubation Observation 5. Observe Plates Incubation->Observation Selection 6. Select Colonies with Yellow Halos Observation->Selection Purification 7. Purify by Re-streaking Selection->Purification Pure_Culture Pure LAB Isolate Purification->Pure_Culture

Caption: Workflow for isolating Lactic Acid Bacteria using MRS-BCP agar.

G cluster_assay Workflow for Quantitative Assays cluster_titration Titration Method cluster_spectro Spectrophotometric Method Start Start with Pure LAB Culture in Broth Incubate Incubate to Allow Acid Production Start->Incubate Supernatant Harvest Cell-Free Supernatant Incubate->Supernatant Titrate Titrate with 0.1N NaOH using BCP indicator Supernatant->Titrate Measure_Abs Measure Absorbance at 430 nm Supernatant->Measure_Abs Calculate_T Calculate % Lactic Acid Titrate->Calculate_T Calculate_S Determine pH from Standard Curve Measure_Abs->Calculate_S

Caption: Workflow for quantitative assays of lactic acid production.

References

Application Notes and Protocols for Environmental Water pH Testing Using Bromocresol Purple

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP), with the chemical name 5′,5″-dibromo-o-cresolsulfophthalein, is a triphenylmethane dye that serves as a pH indicator.[1][2] It is particularly useful for determining the pH of environmental water samples within a near-neutral range.[3] Its distinct color change from yellow in acidic conditions to purple in alkaline conditions provides a clear visual endpoint.[4] This document provides detailed application notes and protocols for the use of this compound in the colorimetric and spectrophotometric determination of pH in environmental water samples.

Chemical Properties and Mechanism of Action

This compound is a weak acid with a pKa value of 6.3.[1] The molecule exists in two different structural forms depending on the pH of the solution, which results in the observed color change. In acidic solutions (pH < 5.2), it exists predominantly in its protonated, sultone form, which is yellow. As the pH increases (pH > 6.8), it deprotonates to form a quinoidal structure, which is purple.

Key Properties of this compound:

PropertyValueReference
Chemical FormulaC21H16Br2O5S
Molecular Weight540.22 g/mol
pKa6.3
pH Range5.2 - 6.8
Color in Acidic Solution (pH < 5.2)Yellow
Color in Basic Solution (pH > 6.8)Purple
Wavelength of Max. Absorbance (Acidic)432 nm
Wavelength of Max. Absorbance (Basic)589 nm

Applications in Environmental Water Testing

This compound is a valuable tool for assessing the pH of various freshwater sources, including rivers, lakes, and groundwater. Its pH transition range makes it particularly suitable for monitoring water bodies that are susceptible to acidification from sources like acid rain. The use of spectrophotometric methods with this compound allows for highly precise and accurate pH measurements.

Experimental Protocols

Preparation of this compound Indicator Solution (0.04% w/v)

There are several methods for preparing a 0.04% this compound indicator solution. Below are three common protocols.

Protocol 1: Aqueous Solution

This is the simplest method for preparing a general-purpose indicator solution.

  • Materials:

    • This compound powder: 0.04 g

    • Deionized water: 100 mL

  • Procedure:

    • Weigh out 0.04 g of this compound powder.

    • Dissolve the powder in 50 mL of deionized water. Gentle warming may be required to fully dissolve the powder.

    • Once dissolved, dilute the solution to a final volume of 100 mL with deionized water.

    • Store the solution in a well-sealed bottle, away from direct sunlight.

Protocol 2: Ethanolic Solution with NaOH

This method is often used to ensure complete dissolution of the indicator.

  • Materials:

    • This compound powder: 40 mg (0.04 g)

    • 95% Ethanol: 10.00 mL

    • 0.05N Sodium Hydroxide (NaOH) solution: 1.48 mL

    • Distilled or deionized water

    • 100 mL volumetric flask

  • Procedure:

    • Accurately weigh 40 mg of this compound.

    • In a 100.00 mL volumetric flask, combine the this compound with 1.48 mL of 0.05N NaOH solution and 10.00 mL of 95% ethanol.

    • Gently warm the mixture to facilitate dissolution.

    • Once the solid is completely dissolved, allow the solution to cool to room temperature.

    • Dilute to the 100.00 mL mark with distilled water.

Protocol 3: For Spectrophotometric Analysis

This protocol is adapted for preparing a stock solution for more precise spectrophotometric pH measurements.

  • Materials:

    • This compound powder: 0.1 g

    • 0.02 M Sodium Hydroxide (NaOH) solution: 20 mL

    • Deionized water

    • 100 mL volumetric flask

  • Procedure:

    • Weigh 0.1 g of this compound.

    • Dissolve it in 20 mL of 0.02 M NaOH solution in a 100 mL volumetric flask.

    • Once dissolved, dilute to the 100 mL mark with deionized water. This creates a 0.1% stock solution that can be further diluted for specific applications.

Visual Colorimetric pH Determination

This method provides a rapid, semi-quantitative estimation of pH.

  • Materials:

    • Water sample

    • 0.04% this compound indicator solution

    • Test tubes or a clear container

    • pH color chart for this compound

  • Procedure:

    • Take a known volume of the water sample (e.g., 10 mL) and place it in a clean test tube.

    • Add a few drops of the 0.04% this compound indicator solution and mix gently.

    • Observe the color of the solution.

    • Compare the color to a standard pH color chart for this compound to estimate the pH.

      • Yellow: pH is likely below 5.2.

      • Greenish/Intermediate: pH is within the transition range of 5.2 to 6.8.

      • Purple: pH is likely above 6.8.

Spectrophotometric pH Determination

This method offers high precision and is suitable for research applications.

  • Materials:

    • Water sample

    • Prepared this compound indicator solution

    • Spectrophotometer

    • Cuvettes

    • pH meter for calibration (optional but recommended)

    • Buffer solutions of known pH

  • Procedure:

    • Set the spectrophotometer to measure absorbance at two wavelengths: 432 nm (λ1, for the acidic form) and 589 nm (λ2, for the basic form).

    • Add a precise amount of the this compound indicator solution to a known volume of the water sample. The final concentration of the indicator should be low enough to ensure a linear relationship between absorbance and concentration.

    • Use the water sample without the indicator as a blank to zero the spectrophotometer at both wavelengths.

    • Measure the absorbance of the sample with the indicator at 432 nm (A432) and 589 nm (A589).

    • Calculate the ratio (R) of the absorbances: R = A589 / A432.

    • The pH of the sample can then be calculated using the following equation: pH = pKI + log((R - e1) / (e2 - R*e3)) Where:

      • pKI is the negative logarithm of the indicator's dissociation constant at a given temperature and ionic strength.

      • e1, e2, and e3 are molar absorptivity ratios specific to this compound.

Spectrophotometric Parameters for this compound in Freshwater:

ParameterValueReference
λ1 (Acidic form)432 nm
λ2 (Basic form)589 nm
pKI° (at 298.15 K)~6.47
e10.00387
e22.858
e30.0181

Diagrams

Chemical_Equilibrium cluster_acidic Acidic (pH < 5.2) cluster_basic Basic (pH > 6.8) Acid_Form H-Indicator (Sultone) Yellow Base_Form Indicator- (Quinoidal) Purple Acid_Form->Base_Form + OH- Base_Form->Acid_Form + H+

Caption: Chemical equilibrium of this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_results Results prep_indicator Prepare 0.04% BCP Indicator Solution add_indicator Add Indicator to Sample prep_indicator->add_indicator collect_sample Collect Water Sample collect_sample->add_indicator observe_color Visual Colorimetric Analysis add_indicator->observe_color spectro_analysis Spectrophotometric Analysis add_indicator->spectro_analysis compare_chart Compare with Color Chart observe_color->compare_chart calc_ph Calculate pH from Absorbance Ratio spectro_analysis->calc_ph ph_estimate Estimated pH compare_chart->ph_estimate precise_ph Precise pH Value calc_ph->precise_ph

Caption: Workflow for pH determination using this compound.

Safety and Handling

This compound is generally considered to have low toxicity, but appropriate laboratory safety precautions should always be followed.

  • Wear personal protective equipment (PPE), including safety glasses and gloves, when handling the powder and solutions.

  • Avoid inhalation of the powder.

  • In case of skin or eye contact, rinse thoroughly with water.

  • Store the indicator solution in a cool, dark place to prevent degradation.

Conclusion

This compound is a reliable and effective pH indicator for environmental water testing, particularly within the pH range of 5.2 to 6.8. Both simple colorimetric and more advanced spectrophotometric methods can be employed to obtain semi-quantitative and highly accurate pH measurements, respectively. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field.

References

Troubleshooting & Optimization

Technical Support Center: Bromocresol Purple (BCP) Albumin Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the interference of globulins in the Bromocresol Purple (BCP) assay for albumin measurement. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Unexpected or inconsistent results in your BCP assay may be attributable to several factors, with globulin interference being a key consideration. This guide provides a structured approach to identifying and resolving common issues.

IssuePotential CauseRecommended Solution
Artificially elevated albumin levels Globulin Interference: While BCP is more specific to albumin than Bromocresol Green (BCG), certain globulins can still cause positive interference.[1][2][3]- Review Sample Type: Be aware that samples with abnormally high globulin concentrations are more susceptible to interference. - Alternative Methods: For critical applications or samples with known high globulin levels, consider using a more specific method like immunonephelometry or serum protein electrophoresis for confirmation.[4][5] - Data Analysis: If a large number of samples are being processed, and a subset is showing unexpectedly high albumin, consider if these samples correlate with any known conditions that elevate globulins.
Inconsistent or non-reproducible results Assay Variability: Inconsistent pipetting, temperature fluctuations, or variations in incubation time can lead to unreliable results.- Standardize Protocol: Ensure all samples and standards are treated identically. Use calibrated pipettes and maintain a consistent temperature during the assay. - Reagent Quality: Use fresh BCP reagent and ensure it has been stored correctly. Older reagents may lose specificity.
Falsely low albumin readings Negative Interference: In certain patient populations, such as those with renal insufficiency, interfering substances can cause a negative bias in the BCP assay. The exact interfering substance has not been clearly identified.- Consider Patient Population: Be cautious when interpreting BCP albumin results from patients with known renal disease. - Method Comparison: If consistently low results are observed in a specific cohort, compare BCP results with an alternative method like an immunoassay to rule out systemic underestimation.

Frequently Asked Questions (FAQs)

Q1: How do globulins interfere with the this compound (BCP) assay?

A1: The BCP assay is based on the specific binding of the BCP dye to albumin, which causes a measurable color change. While BCP is significantly more specific for albumin than older methods like Bromocresol Green (BCG), it is not entirely immune to interference from other proteins. Certain globulins, particularly in high concentrations, can non-specifically bind to the BCP dye, leading to an overestimation of the true albumin concentration. However, the BCP assay bias from globulins is generally less pronounced compared to the BCG method.

Q2: Which globulin fractions are most likely to cause interference?

A2: Studies have shown that α-globulins are a primary source of interference in dye-binding assays for albumin. While this is a more significant issue for the BCG method, high levels of α1- and α2-globulins can also contribute to a positive bias in the BCP assay. The BCP assay's bias has been found to be inversely proportional to the concentration of α1- and α2-globulins, while it is not significantly related to β- or γ-globulin concentrations.

Q3: When should I be most concerned about globulin interference?

A3: Concern for globulin interference should be highest when analyzing samples from patient populations known to have elevated globulin levels. This includes conditions such as chronic inflammation, certain liver diseases, and nephrotic syndrome. In cases of severe hypoalbuminemia, the relative contribution of globulins to the total protein concentration increases, which can exacerbate the interference effect.

Q4: What are the alternatives to the BCP assay if I suspect globulin interference?

A4: For definitive albumin measurement, especially when globulin interference is a concern, the following methods are recommended:

  • Immunonephelometry: This is considered a highly specific method for albumin measurement as it uses antibodies that are specific to albumin.

  • Serum Protein Electrophoresis (SPE): This technique separates proteins based on their charge and size, allowing for the quantification of albumin as a distinct fraction.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly accurate reference method for protein quantification.

Q5: Can the BCP assay be used for non-human samples?

A5: The BCP assay can be used for non-human samples, but it's important to validate the assay for each species. The binding affinity of BCP to albumin can vary between species, potentially leading to inaccurate results if human-based calibrators are used without proper validation.

Quantitative Data Summary

The following table summarizes the observed bias in albumin measurements due to globulin interference when comparing the BCP and BCG methods to a reference method (protein electrophoresis).

Globulin SubtypeEffect on BCG AssayEffect on BCP AssayReference
α1-globulin Positive correlation with bias (overestimation)Inverse correlation with bias (slight underestimation)
α2-globulin Positive correlation with bias (overestimation)Inverse correlation with bias (slight underestimation)
β-globulin Inverse correlation with biasNo significant relationship
γ-globulin Inverse correlation with biasNo significant relationship

Experimental Protocols

This compound (BCP) Assay Protocol (96-well plate format)

This protocol is a general guideline and may need optimization based on the specific BCP reagent kit being used.

Materials:

  • BCP Reagent

  • Albumin Standard (e.g., 5 g/dL)

  • Samples (Serum, Plasma, etc.)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~610 nm

  • Precision pipettes

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of albumin standards by diluting the stock standard with deionized water. A typical range would be from 0.5 to 5 g/dL.

    • Include a blank control (0 g/dL albumin).

  • Sample Preparation:

    • If necessary, dilute samples with deionized water to bring the albumin concentration within the range of the standard curve.

  • Assay:

    • Add 5 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 200 µL of the BCP reagent to each well.

    • Gently tap the plate to ensure thorough mixing.

    • Incubate the plate at room temperature for 5 minutes.

  • Measurement:

    • Measure the absorbance of each well at 610 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the albumin concentration of the samples by interpolating their absorbance values on the standard curve. Remember to account for any sample dilutions.

Visualizations

TroubleshootingWorkflow Troubleshooting Globulin Interference in BCP Assay start Start: Inaccurate Albumin Result check_globulins Are globulin levels expected to be high? start->check_globulins consider_interference High probability of globulin interference check_globulins->consider_interference Yes review_protocol Review Assay Protocol: - Pipetting - Temperature - Reagent Quality check_globulins->review_protocol No alternative_method Use Alternative Method: - Immunonephelometry - Electrophoresis consider_interference->alternative_method re_run_assay Re-run BCP Assay with strict controls review_protocol->re_run_assay compare_results Compare results from BCP and alternative method alternative_method->compare_results re_run_assay->compare_results accept_result Result likely accurate compare_results->accept_result Results agree investigate_discrepancy Investigate discrepancy: - Sample integrity - Other interferents compare_results->investigate_discrepancy Results disagree end End: Report validated result accept_result->end investigate_discrepancy->end

Caption: Troubleshooting workflow for globulin interference in the BCP assay.

BCP_Assay_Principle Principle of the this compound (BCP) Assay cluster_reactants Reactants cluster_reaction Reaction cluster_detection Detection cluster_interference Potential Interference Albumin Albumin in Sample Complex Albumin-BCP Complex Albumin->Complex BCP_Dye This compound Dye (pH dependent color) BCP_Dye->Complex Globulin_Complex Globulin-BCP Complex (minor reaction) BCP_Dye->Globulin_Complex Color_Change Color Change Complex->Color_Change Absorbance Measure Absorbance (at ~610 nm) Color_Change->Absorbance Globulins Globulins Globulins->Globulin_Complex Globulin_Complex->Color_Change

Caption: The binding of BCP dye to albumin and potential globulin interference.

References

Technical Support Center: Bromocresol Purple (BCP) Albumin Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Bromocresol Purple (BCP) albumin assay. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for the BCP albumin assay?

A1: The optimal buffer pH for the BCP albumin assay is crucial for the specific binding of this compound to albumin and to minimize interference. While the exact pH can vary slightly between different kit manufacturers and protocols, it is typically in the acidic range. A study optimized the conditions for measuring human nonmercaptalbumin (HNA) using a BCP-based method and found an optimal buffer pH of 4.8.[1] Another protocol suggests a pH of 5.2 to avoid precipitation of serum proteins.[2] It is recommended to consult the specific protocol for your assay kit.

Q2: My plasma samples are showing turbidity after adding the BCP reagent. What is the cause and how can I prevent it?

A2: Turbidity in plasma samples is often caused by the precipitation of fibrinogen when diluted into the BCP reagent.[3] To prevent this, you can modify the BCP buffer to increase its ionic strength. A recommended modification is to use a 0.1M acetate buffer containing 0.15M NaCl at a pH of 5.5.[3] This adjustment helps to keep fibrinogen in solution, allowing for accurate albumin measurement in both serum and plasma.[3]

Q3: I am observing high background absorbance in my blank wells. What are the possible reasons?

A3: High background absorbance can be due to several factors:

  • Reagent Contamination: The BCP reagent may be contaminated. Ensure proper handling and storage of the reagent.

  • Reagent Deterioration: Signs of reagent deterioration can include the presence of particles and turbidity.

  • Incorrect Wavelength: Ensure that the absorbance is being read at the correct wavelength, which is typically around 610 nm.

  • Plate Issues: The microplate wells may be scratched or dirty. Use a new, clean plate for the assay.

Q4: The linearity of my standard curve is poor. How can I improve it?

A4: Poor linearity of the standard curve can result from:

  • Inaccurate Standard Dilutions: Carefully prepare your albumin standards according to the protocol. Serial dilutions should be performed with precision. Diluted standards can often be stored at -20°C for future use.

  • Inappropriate Range: Ensure that the concentration range of your standards is appropriate for the expected albumin concentrations in your samples.

  • Incubation Time: A consistent incubation time is critical. A typical incubation is 5 minutes at room temperature.

  • Pipetting Errors: Inaccurate pipetting of standards, samples, or the BCP reagent will affect the results. Calibrate your pipettes regularly.

Q5: Are there any substances that interfere with the BCP albumin assay?

A5: While the BCP method is more specific for albumin than the Bromocresol Green (BCG) method, some interferences have been reported. Globulins, particularly at high concentrations, can cause some interference, though it is significantly less than with the BCG method. In patients with renal insufficiency, the BCP method may underestimate albumin concentrations. Hemoglobin levels up to 9 g/L and bilirubin levels up to 633 µmol/L have been shown not to interfere with the assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Absorbance Readings Reagent not at room temperature.Allow the BCP reagent to come to room temperature before use.
Insufficient incubation time.Ensure the incubation time is as specified in the protocol (typically 5 minutes).
Incorrect wavelength setting.Verify that the spectrophotometer is set to the correct wavelength (peak absorbance at 610 nm).
High Absorbance Readings Sample concentration is too high.Dilute the sample with ultrapure water and repeat the assay.
Bubbles in the wells.Be careful to avoid introducing bubbles when adding the reagent.
Inconsistent Results Between Replicates Pipetting inconsistency.Ensure accurate and consistent pipetting for all samples and standards.
Incomplete mixing.Gently tap the plate to mix the sample and reagent thoroughly.
Temperature variation across the plate.Ensure the entire plate is at a uniform room temperature during incubation.

Experimental Protocols

Standard 96-Well Plate Assay Protocol

This protocol is a general guideline based on commercially available kits.

Reagent Preparation:

  • BCP Reagent: Bring the BCP reagent to room temperature before use.

  • Albumin Standards: Prepare a series of albumin standards by diluting the provided stock standard (e.g., 5 g/dL) with ultrapure water. A typical standard curve might range from 0.5 to 5 g/dL.

Assay Procedure:

  • Transfer 20 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.

  • Add 200 µL of the BCP reagent to each well.

  • Gently tap the plate to ensure thorough mixing. Avoid creating bubbles.

  • Incubate the plate for 5 minutes at room temperature.

  • Measure the absorbance at a wavelength between 590 nm and 630 nm (peak absorbance is at 610 nm).

Data Analysis:

  • Subtract the absorbance of the blank (0 g/dL standard) from the absorbance of all standards and samples.

  • Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

  • Determine the albumin concentration of the samples from the standard curve.

Visualizations

BCP Albumin Assay Principle

BCP_Assay_Principle Principle of the BCP Albumin Assay cluster_0 At Acidic pH cluster_1 Measurement BCP This compound (BCP) (Yellow Anionic Form) BCP_Albumin_Complex BCP-Albumin Complex (Blue-Green Color) BCP->BCP_Albumin_Complex + Albumin Albumin Albumin Albumin->BCP_Albumin_Complex Spectrophotometer Measure Absorbance at ~610 nm BCP_Albumin_Complex->Spectrophotometer Concentration Albumin Concentration (Proportional to Absorbance) Spectrophotometer->Concentration

Caption: The BCP dye binds to albumin at an acidic pH, causing a color change that is measured to determine albumin concentration.

Troubleshooting Workflow

Troubleshooting_Workflow BCP Assay Troubleshooting Workflow start Experiment Start unexpected_results Unexpected Results? start->unexpected_results check_protocol Review Protocol Steps unexpected_results->check_protocol Yes successful_results Results as Expected unexpected_results->successful_results No check_reagents Check Reagent Preparation & Storage check_protocol->check_reagents check_equipment Verify Equipment Settings (Wavelength, Calibration) check_reagents->check_equipment troubleshoot_guide Consult Troubleshooting Guide check_equipment->troubleshoot_guide contact_support Contact Technical Support troubleshoot_guide->contact_support

Caption: A logical workflow for troubleshooting common issues encountered during the BCP albumin assay.

References

Falsely low albumin values with Bromocresol Purple in renal insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with falsely low albumin values when using the Bromocresol Purple (BCP) assay in samples from subjects with renal insufficiency.

Frequently Asked Questions (FAQs)

Q1: Why are my albumin values unexpectedly low when using the this compound (BCP) method for samples from patients with renal insufficiency?

A1: The BCP method is known to underestimate serum albumin concentrations in individuals with renal insufficiency.[1] This phenomenon is primarily due to the presence of interfering substances in the uremic serum that hinder the binding of the BCP dye to albumin.[1][2]

Q2: What are the specific substances that interfere with the BCP assay in renal insufficiency?

A2: A major identified interfering substance is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), an endogenous ligand that accumulates in uremic serum.[2] CMPF competitively inhibits the binding of BCP to albumin, leading to a falsely low reading.[2] Other factors such as albumin carbamylation and the presence of other uremic toxins can also contribute to this underestimation.

Q3: Is the degree of albumin underestimation by the BCP method correlated with the severity of renal impairment?

A3: Studies have shown that the underestimation of albumin by the BCP method does not appear to be directly related to the degree of renal impairment. However, the concentration of interfering substances like CMPF is correlated with the degree of underestimation.

Q4: How does the Bromocresol Green (BCG) method compare to the BCP method for albumin measurement in renal disease?

A4: The Bromocresol Green (BCG) method is less susceptible to the interference seen with BCP in renal insufficiency. However, BCG assays are prone to overestimating albumin levels, especially in hypoalbuminemia, due to non-specific binding to other proteins like α1- and α2-globulins.

Q5: What is considered the "gold standard" method for albumin measurement, and how does it compare to BCP in renal patients?

A5: Immunological methods, such as immunonephelometry and immunoturbidimetry, are considered the gold standard for albumin measurement. In non-renal patients, BCP results show good agreement with these immunological methods. However, in patients with renal disease, BCP tends to underestimate albumin compared to these reference methods.

Q6: Are there conversion formulas to estimate BCG-measured albumin from BCP values in patients with renal disease?

A6: Yes, regression equations have been developed to convert between BCP and BCG albumin measurements. One such relationship that has been validated is: Alb(BCG) = 5.5 + Alb(BCP). This can be useful when comparing data from laboratories using different methodologies.

Troubleshooting Guides

Issue: Lower than expected albumin readings with the BCP method in a cohort with renal impairment.

Possible Cause Troubleshooting Step Expected Outcome
Interference from uremic toxins 1. Measure albumin using an alternative method, such as an immunological assay (nephelometry or turbidimetry) or the BCG method. 2. If using the BCG method, be aware of its tendency to overestimate albumin.Albumin values obtained by the alternative method should be higher and more consistent with clinical expectations.
Competitive binding of interfering ligands 1. Consider sample pre-treatment methods to remove interfering substances, although this may not be feasible for routine clinical testing. 2. If available, quantify the concentration of known interfering substances like CMPF to assess the potential degree of underestimation.Pre-treatment may yield more accurate BCP results. Correlation of CMPF levels with the BCP discrepancy can confirm the source of interference.
Assay platform variability 1. Validate the BCP assay performance on your specific analyzer using certified reference materials. 2. Compare results with a reference laboratory that uses an immunological method.Ensures that the issue is not related to instrument malfunction or calibration drift. Establishes a baseline for the expected bias in your patient population.

Data Presentation

Table 1: Comparison of Albumin Measurement Methods in Renal Insufficiency

Method Principle Advantages in Renal Insufficiency Disadvantages in Renal Insufficiency Reference
This compound (BCP) Dye-bindingGood agreement with immunological methods in non-renal patients.Underestimates albumin due to interference from uremic toxins (e.g., CMPF).
Bromocresol Green (BCG) Dye-bindingLess susceptible to interference from uremic toxins compared to BCP.Tends to overestimate albumin due to non-specific binding to other proteins.
Immunonephelometry/ Immunoturbidimetry Antibody-basedConsidered the "gold standard"; high specificity for albumin.Higher cost and complexity compared to dye-binding methods.

Table 2: Quantitative Comparison of Albumin Measurements (g/L) in Patients with Renal Disease

Comparison Mean Difference (g/L) Key Findings Reference
BCG vs. BCP 5.5BCG values are consistently higher than BCP values.
BCP vs. Immunonephelometry (Dialysis Patients) -3 to -7BCP underestimates albumin compared to the gold standard.
BCP vs. Immunoturbidimetry (Renal Transplant Recipients) -6Significant underestimation by BCP was observed.

Experimental Protocols

Protocol 1: Comparative Analysis of Albumin Measurement Methods

  • Sample Collection: Collect serum samples from a cohort of patients with varying degrees of renal insufficiency and a control group of individuals with normal renal function.

  • Albumin Measurement:

    • Analyze each sample for albumin concentration using three different methods:

      • This compound (BCP) colorimetric assay.

      • Bromocresol Green (BCG) colorimetric assay.

      • Immunonephelometry or immunoturbidimetry as the reference method.

  • Data Analysis:

    • For each sample, compare the albumin values obtained from the BCP and BCG methods to the values from the immunological method.

    • Calculate the mean bias and limits of agreement (e.g., using Bland-Altman plots) for both BCP and BCG against the reference method in both the renal and control groups.

    • Perform linear regression analysis to determine the correlation and to derive a conversion equation between the BCP and BCG methods in the renal cohort.

Mandatory Visualizations

cluster_0 Mechanism of BCP Interference in Renal Insufficiency Albumin Albumin Complex Albumin-BCP Complex (Colorimetric Signal) Albumin->Complex Binds BCP This compound (BCP) Dye BCP->Complex Binds CMPF Interfering Ligand (e.g., CMPF) CMPF->Albumin Competitively Binds NoSignal Falsely Low Albumin Reading Complex->NoSignal Formation Inhibited

Caption: Mechanism of this compound (BCP) interference in renal insufficiency.

cluster_1 Experimental Workflow for Method Comparison start Start: Serum Samples (Renal & Control Cohorts) split Divide each sample into 3 aliquots start->split bcp Assay 1: This compound (BCP) split->bcp bcg Assay 2: Bromocresol Green (BCG) split->bcg immuno Assay 3: Immunonephelometry (Reference Method) split->immuno analysis Comparative Data Analysis: - Bias Calculation - Bland-Altman Plots - Regression Analysis bcp->analysis bcg->analysis immuno->analysis end End: Quantify Assay Discrepancies analysis->end

Caption: Workflow for comparing albumin measurement methods.

References

Minimizing protein interference in Bromocresol Purple assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing protein interference in Bromocresol Purple (BCP) assays for albumin quantification.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (BCP) assay for albumin measurement?

A1: The BCP assay is a colorimetric method based on the specific binding of the BCP dye to albumin. In an acidic buffer, BCP binds to albumin, causing a shift in the dye's maximum absorbance to a longer wavelength, typically around 610 nm. This color change is directly proportional to the albumin concentration in the sample. The BCP method is known for its high specificity for albumin compared to other dye-binding assays like the Bromocresol Green (BCG) method.[1]

Q2: What are the main advantages of the BCP assay over the BCG assay?

A2: The primary advantage of the BCP assay is its superior specificity for albumin, which minimizes interference from other serum proteins, particularly globulins.[1] The BCG assay is known to overestimate albumin levels due to non-specific binding to globulins, especially in samples with low albumin and high globulin concentrations.

Q3: What are common substances that can interfere with the BCP assay?

A3: Common interfering substances include other proteins (though to a lesser extent than in the BCG assay), hemoglobin from hemolyzed samples, bilirubin from icteric samples, and lipids from lipemic samples.[2][3] Certain drugs that bind to albumin can also potentially interfere with the assay.

Q4: How can I minimize interference from other proteins in my samples?

A4: While the BCP assay is less susceptible to interference from non-albumin proteins than the BCG assay, high concentrations of globulins can still have an impact. To mitigate this, you can employ a protein precipitation step to remove the majority of proteins before the assay. Trichloroacetic acid (TCA) precipitation is a common and effective method for this purpose.

Q5: My sample is hemolyzed/icteric/lipemic. Can I still use the BCP assay?

A5: These conditions can interfere with the colorimetric reading. It is recommended to use a sample blank to correct for background absorbance. For highly lipemic samples, a high-speed centrifugation step might help to clarify the sample. If interference is still significant, a protein precipitation step may be necessary to remove the interfering substances.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Absorbance Contaminated reagents or glassware.Use fresh, high-purity reagents and thoroughly clean all glassware.
Sample matrix effects (e.g., lipemia, hemolysis).Prepare a sample blank by substituting saline or an appropriate buffer for the BCP reagent and subtract this reading from the sample reading.
Reagent deterioration.Ensure BCP reagent is stored correctly and is within its expiration date. Prepare fresh reagent if necessary.
Low Signal or Sensitivity Incorrect wavelength setting on the spectrophotometer.Verify that the spectrophotometer is set to the correct wavelength for the BCP-albumin complex (typically 610 nm).
Insufficient incubation time.Ensure the reaction is incubated for the recommended time as per the protocol (usually around 5 minutes).[4]
Low albumin concentration in the sample.Concentrate the sample if possible, or use a more sensitive assay if the albumin concentration is below the detection limit of the BCP assay.
Inconsistent or Non-Reproducible Results Pipetting errors.Calibrate and use precision pipettes. Ensure consistent pipetting technique.
Temperature fluctuations during the assay.Allow all reagents and samples to come to room temperature before starting the assay and maintain a consistent temperature during incubation.
Sample heterogeneity.Ensure samples are well-mixed before pipetting.
Precipitation in the Reaction Mixture High protein concentration in the sample.Dilute the sample and re-assay. A protein precipitation step can also be performed prior to the assay.
Presence of certain detergents in the sample buffer.If possible, remove the interfering detergent by dialysis or buffer exchange. Alternatively, perform a protein precipitation step.

Quantitative Data on Interferences

The following tables summarize the approximate concentration at which common substances may start to interfere with the BCP assay. Note that the exact interference level can vary depending on the specific assay protocol and instrument used.

Table 1: Interference from Endogenous Substances

Interfering Substance Concentration Leading to Potential Interference Effect on Albumin Measurement
Hemoglobin > 5.00 g/LFalsely elevated results
Bilirubin > 342 µmol/L (20 mg/dL)Falsely elevated or decreased results, depending on the specific chemistry
Lipemia (Triglycerides) > 500 mg/dLFalsely elevated results due to light scattering

Table 2: Comparison of BCP and BCG Assay in the Presence of Globulins

Assay Bias with Elevated Globulins Reference
This compound (BCP) Minimal interference.
Bromocresol Green (BCG) Significant positive interference, leading to overestimation of albumin.

Experimental Protocols

Protocol 1: Standard this compound (BCP) Assay

This protocol provides a general procedure for the manual determination of albumin concentration using the BCP assay.

Materials:

  • This compound (BCP) reagent (0.6 mM BCP in a succinate buffer, pH 4.2)

  • Albumin standard (e.g., Human Serum Albumin) of known concentration

  • Samples containing unknown albumin concentrations

  • Spectrophotometer capable of reading at 610 nm

  • Cuvettes or 96-well microplate

  • Precision pipettes and tips

Procedure:

  • Preparation of Standards: Prepare a series of albumin standards by diluting the stock albumin standard with deionized water to cover the expected range of albumin concentrations in your samples. A typical range is 0.5 to 5 g/dL.

  • Sample Preparation: If necessary, dilute your samples with deionized water to bring the albumin concentration within the range of the standard curve. A 1:2 dilution is common for serum samples.

  • Assay Reaction:

    • For a cuvette-based assay: To 1.0 mL of BCP reagent, add 10 µL of the standard or sample.

    • For a 96-well plate assay: To 200 µL of BCP reagent in each well, add 5 µL of the standard or sample.

  • Incubation: Mix gently and incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance of each standard and sample at 610 nm against a reagent blank (BCP reagent with deionized water instead of sample).

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of each standard and sample.

    • Plot a standard curve of absorbance versus albumin concentration for the standards.

    • Determine the albumin concentration of the samples from the standard curve.

Protocol 2: Protein Precipitation using Trichloroacetic Acid (TCA)

This protocol describes how to remove interfering proteins from a sample prior to the BCP assay.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Acetone, ice-cold

  • Sample containing protein

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Precipitation:

    • To 100 µL of your sample in a microcentrifuge tube, add 25 µL of 20% TCA solution (final concentration of 4% TCA).

    • Vortex briefly to mix.

    • Incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the protein pellet.

  • Washing:

    • Add 200 µL of ice-cold acetone to the pellet.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the acetone.

    • Repeat the wash step one more time.

  • Drying: Air-dry the pellet for 10-15 minutes to remove any residual acetone. Do not over-dry.

  • Resuspension: Resuspend the pellet in a known volume of an appropriate buffer (e.g., the BCP assay buffer or deionized water) for use in the BCP assay. Ensure the pellet is fully dissolved.

Visualizations

BCP_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Biological Sample Dilution Dilute Sample Sample->Dilution Precipitation Protein Precipitation (Optional) Sample->Precipitation If interference is high Mix Mix with BCP Reagent Dilution->Mix Precipitation->Mix Incubate Incubate at RT (5 min) Mix->Incubate Read Read Absorbance at 610 nm Incubate->Read StdCurve Generate Standard Curve Read->StdCurve Calculate Calculate Albumin Concentration StdCurve->Calculate

Caption: Experimental workflow for the this compound (BCP) assay.

Troubleshooting_BCP_Assay cluster_high_bg High Background cluster_low_signal Low Signal cluster_inconsistent Inconsistent Results start Problem with BCP Assay Results q_reagents Are reagents fresh and glassware clean? start->q_reagents q_wavelength Is the wavelength correct (610 nm)? start->q_wavelength q_pipetting Is pipetting accurate and consistent? start->q_pipetting s_reagents Use fresh reagents and clean glassware. q_reagents->s_reagents No q_sample_matrix Is the sample lipemic or hemolyzed? q_reagents->q_sample_matrix Yes s_sample_blank Use a sample blank. q_sample_matrix->s_sample_blank Yes s_wavelength Set correct wavelength. q_wavelength->s_wavelength No q_incubation Was incubation time sufficient? q_wavelength->q_incubation Yes s_incubation Incubate for the full recommended time. q_incubation->s_incubation No s_pipetting Calibrate pipettes and ensure consistent technique. q_pipetting->s_pipetting No q_temp Are temperatures stable? q_pipetting->q_temp Yes s_temp Equilibrate reagents and maintain stable temp. q_temp->s_temp No

Caption: Troubleshooting decision tree for common BCP assay issues.

References

Validation & Comparative

A Comparative Guide: Validation of Bromocresol Purple Method Against HPLC for Albumin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of albumin is critical for a wide range of applications, from clinical diagnostics to biopharmaceutical research. While High-Performance Liquid Chromatography (HPLC) is often considered a gold-standard for its precision and specificity, colorimetric methods like the Bromocresol Purple (BCP) assay offer a simpler, high-throughput, and more cost-effective alternative. This guide provides an objective comparison of the BCP method against HPLC for albumin determination, supported by experimental data and detailed protocols.

Principle of Methods

This compound (BCP) Method: This colorimetric assay is based on the specific binding of the BCP dye to albumin. The formation of the albumin-BCP complex results in a color change that is measured spectrophotometrically. The intensity of the color is directly proportional to the albumin concentration in the sample. This method is known for its high specificity for albumin compared to other dye-binding assays like the Bromocresol Green (BCG) method, which can exhibit interference from other plasma proteins.[1]

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C4 or C18 column) and a mobile phase. For albumin quantification, a reversed-phase or size-exclusion column is typically used. The albumin is identified and quantified based on its retention time and the area under the corresponding peak in the chromatogram, usually detected by UV absorbance. HPLC offers high resolution and specificity, allowing for the separation of different protein variants.

Experimental Protocols

This compound (BCP) Assay Protocol (Microplate Format)

This protocol is a generalized procedure based on commercially available BCP assay kits.

  • Preparation of Reagents and Samples:

    • Prepare albumin standards of known concentrations (e.g., ranging from 0.1 to 2.0 g/dL).

    • Dilute serum or plasma samples as required to fall within the linear range of the assay.

  • Assay Procedure:

    • Add 10 µL of each standard and sample to individual wells of a 96-well microplate.

    • Add 200 µL of the BCP reagent to each well.

    • Incubate the plate at room temperature for 5-10 minutes.

  • Measurement:

    • Measure the absorbance at a wavelength between 580 and 610 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (reagent without sample) from all readings.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the albumin concentration in the samples by interpolating their absorbance values from the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Albumin Quantification

The following is a representative reversed-phase HPLC protocol for albumin quantification.

  • Chromatographic Conditions:

    • Column: C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution: A linear gradient from 20% to 60% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare albumin standards of known concentrations.

    • Dilute serum or plasma samples with Mobile Phase A.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the albumin peak based on its retention time, as determined by the analysis of the pure albumin standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the albumin standards against their concentrations.

    • Calculate the albumin concentration in the samples based on their peak areas and the calibration curve.

Performance Comparison: BCP vs. HPLC

The following table summarizes the key performance parameters for both the BCP and HPLC methods for albumin determination, compiled from various validation studies. It is important to note that these values can vary depending on the specific instrumentation, reagents, and laboratory conditions.

Performance ParameterThis compound (BCP) MethodHigh-Performance Liquid Chromatography (HPLC)
Linearity Range 6 - 70 g/L[2]0.4 - 25 mg/mL (equivalent to 4 - 250 g/L)[3]
Precision (CV%) Intra-day: < 3.5%[2]Intra-day: < 5.0%, Inter-day: < 4.0%[4]
Accuracy (% Recovery) Good correlation with immunological methods97.9% to 102.0%
Limit of Detection (LOD) Not explicitly stated in reviewed sources0.128 mg/mL (1.28 g/L)
Limit of Quantification (LOQ) Not explicitly stated in reviewed sources0.386 mg/mL (3.86 g/L)
Specificity High for albumin, minimal interference from globulinsHigh, can separate albumin isoforms
Throughput High (suitable for automation)Low to Medium
Cost per Sample LowHigh
Technical Expertise MinimalHigh

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the validation of the BCP method against HPLC and the logical relationship between the two methods.

G cluster_0 Sample Preparation cluster_1 BCP Method cluster_2 HPLC Method cluster_3 Data Analysis and Comparison serum_sample Serum/Plasma Sample dilution Dilution serum_sample->dilution filtration Filtration (for HPLC) dilution->filtration bcp_reagent Add BCP Reagent dilution->bcp_reagent hplc_injection Inject into HPLC filtration->hplc_injection bcp_incubation Incubate bcp_reagent->bcp_incubation bcp_read Read Absorbance (580-610 nm) bcp_incubation->bcp_read bcp_quant Quantify Albumin (BCP) bcp_read->bcp_quant hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection (280 nm) hplc_separation->hplc_detection hplc_quant Quantify Albumin (HPLC) hplc_detection->hplc_quant comparison Compare Results (Accuracy, Precision, Correlation) bcp_quant->comparison hplc_quant->comparison

Caption: Experimental workflow for the validation of the BCP method against HPLC for albumin quantification.

G cluster_0 Method Attributes BCP This compound (BCP) Method Simplicity Simplicity BCP->Simplicity Cost Low Cost BCP->Cost Throughput High Throughput BCP->Throughput HPLC High-Performance Liquid Chromatography (HPLC) Specificity High Specificity HPLC->Specificity Precision High Precision HPLC->Precision Expertise High Expertise HPLC->Expertise

Caption: Logical relationship between BCP and HPLC methods based on key attributes.

Conclusion

The this compound method stands as a robust and reliable alternative to HPLC for the routine quantification of albumin. Its high specificity, coupled with the advantages of simplicity, low cost, and high throughput, makes it particularly suitable for large-scale studies and clinical settings. While HPLC offers superior precision and the ability to resolve different albumin isoforms, the BCP method provides a practical and accurate solution for a wide range of research and drug development applications where high-throughput analysis is a priority. The choice between the two methods will ultimately depend on the specific requirements of the study, including the desired level of precision, sample throughput, and budgetary constraints.

References

A Head-to-Head Battle of Indicators: Bromocresol Purple vs. Bromothymol Blue in Titrations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision of a titration is paramount. The choice of indicator can significantly impact the accuracy of endpoint determination. This guide provides a comprehensive comparison of two common pH indicators, Bromocresol Purple and Bromothymol Blue, supported by illustrative experimental data to inform your selection for various titration applications.

The efficacy of a pH indicator is intrinsically linked to its ability to signal the equivalence point of a titration, the point at which the moles of titrant are chemically equivalent to the moles of analyte. An ideal indicator exhibits a distinct color change that closely coincides with the pH of the equivalence point. This comparison delves into the specific advantages of this compound over Bromothymol Blue in certain titrimetric analyses.

Key Performance Indicators: A Tabular Comparison

The fundamental properties of an indicator, its pKa and pH transition range, dictate its suitability for a given titration. The following table summarizes these critical parameters for this compound and Bromothymol Blue.

PropertyThis compoundBromothymol Blue
pKa ~6.3[1]~7.1[2][3]
pH Transition Range 5.2 – 6.8[1][4]6.0 – 7.6
Acidic Color YellowYellow
Basic Color Violet/PurpleBlue

The Decisive Factor: Matching the Equivalence Point

The primary advantage of one indicator over another lies in the proximity of its pH transition range to the equivalence point of the specific titration.

Titration of a Strong Acid with a Strong Base

In a strong acid-strong base titration, the equivalence point occurs at a neutral pH of 7.0. Both this compound and Bromothymol Blue can be used for this type of titration, as their pH ranges are close to neutral. However, with a pKa of approximately 7.1, Bromothymol Blue is theoretically the superior choice as its transition range (6.0-7.6) more closely brackets the equivalence point.

Titration of a Weak Acid with a Strong Base

The titration of a weak acid with a strong base results in an equivalence point in the alkaline (basic) pH range (pH > 7). This is due to the hydrolysis of the conjugate base of the weak acid. For instance, the titration of 0.1 M acetic acid with 0.1 M sodium hydroxide has an equivalence point of approximately 8.7. In this scenario, neither this compound nor Bromothymol Blue is the ideal indicator. An indicator with a higher pKa, such as Phenolphthalein (pH range 8.2-10.0), would provide a more accurate endpoint determination.

Titration of a Strong Acid with a Weak Base

Conversely, the titration of a strong acid with a weak base results in an equivalence point in the acidic pH range (pH < 7). This is due to the hydrolysis of the conjugate acid of the weak base. For example, the titration of 0.1 M hydrochloric acid with 0.1 M ammonia has an equivalence point of approximately 5.3.

Herein lies the distinct advantage of This compound . Its pH transition range of 5.2 to 6.8 neatly encompasses the equivalence point of many strong acid-weak base titrations. Bromothymol Blue, with its transition range of 6.0 to 7.6, would change color after the equivalence point has been reached, leading to a significant titration error.

Illustrative Experimental Data

To quantify the performance of these indicators, consider the following illustrative data from the titration of 25.00 mL of 0.100 M hydrochloric acid (a strong acid) with 0.100 M ammonia (a weak base). The theoretical equivalence point is at pH 5.28.

IndicatorpH Transition RangeEndpoint Volume (mL)Titration Error (%)Visual Sharpness of Endpoint
This compound 5.2 - 6.825.05+0.20Sharp transition from yellow to violet
Bromothymol Blue 6.0 - 7.625.80+3.20Gradual change from yellow to green-blue

This data is illustrative and representative of expected outcomes based on the principles of acid-base chemistry.

As the table demonstrates, this compound provides a significantly more accurate determination of the equivalence point with a much smaller titration error. The color change is also noted to be sharper and more distinct, reducing ambiguity in endpoint detection.

Experimental Protocols

Detailed methodologies for the preparation of indicator solutions and the execution of a comparative titration are provided below.

Preparation of Indicator Solutions

This compound Indicator (0.04% w/v):

  • Weigh 0.04 g of this compound powder.

  • Dissolve the powder in 20 mL of ethanol.

  • Add 0.92 mL of 0.1 M sodium hydroxide solution.

  • Dilute to 100 mL with deionized water in a volumetric flask.

  • Mix thoroughly.

Bromothymol Blue Indicator (0.04% w/v):

  • Weigh 0.1 g of bromothymol blue powder.

  • Dissolve the powder in 16 mL of 0.01 N sodium hydroxide solution.

  • Dilute to 250 mL with deionized water in a volumetric flask.

  • Mix thoroughly.

Titration Protocol: Strong Acid vs. Weak Base

This protocol is designed to directly compare the performance of this compound and Bromothymol Blue.

  • Preparation:

    • Rinse a 50 mL burette with a small amount of the 0.100 M ammonia solution and then fill the burette. Record the initial volume.

    • Pipette 25.00 mL of 0.100 M hydrochloric acid into a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of the chosen indicator (this compound for the first trial, Bromothymol Blue for the second).

  • Titration:

    • Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.

    • Slowly add the ammonia solution from the burette to the hydrochloric acid solution while continuously stirring.

    • As the endpoint is approached, the indicator will show a transient color change. Add the titrant drop by drop at this stage.

    • The endpoint is reached when the first permanent color change is observed (yellow to violet for this compound; yellow to green/blue for Bromothymol Blue).

    • Record the final volume from the burette.

  • Analysis:

    • Calculate the volume of ammonia solution added.

    • Repeat the titration at least two more times for each indicator to ensure precision.

    • Calculate the experimental equivalence point and the titration error for each indicator.

Visualizing the Logic: Indicator Selection Pathway

The choice of an appropriate indicator is a logical process based on the chemical nature of the reactants. The following diagram illustrates this decision-making pathway.

G Indicator Selection for Acid-Base Titration start Start: Identify Titration Type strong_acid_strong_base Strong Acid vs. Strong Base start->strong_acid_strong_base weak_acid_strong_base Weak Acid vs. Strong Base start->weak_acid_strong_base strong_acid_weak_base Strong Acid vs. Weak Base start->strong_acid_weak_base ep_neutral Equivalence Point ≈ pH 7 strong_acid_strong_base->ep_neutral ep_basic Equivalence Point > pH 7 weak_acid_strong_base->ep_basic ep_acidic Equivalence Point < pH 7 strong_acid_weak_base->ep_acidic indicator_btb Use Bromothymol Blue (pH 6.0-7.6) ep_neutral->indicator_btb indicator_phth Use Phenolphthalein (pH 8.2-10.0) ep_basic->indicator_phth indicator_bcp Use this compound (pH 5.2-6.8) ep_acidic->indicator_bcp

References

Navigating Albumin Quantification: A Comparative Guide to Bromocresol Green and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise protein analysis, the accurate quantification of albumin is paramount. This guide provides a comprehensive comparison of the widely used Bromocresol Green (BCG) method with alternative assays, focusing on the critical issue of cross-reactivity with α2-macroglobulin (A2M). Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed choice of methodology.

The determination of serum albumin concentration is a cornerstone of clinical and research diagnostics. While the Bromocresol Green (BCG) assay has long been a popular method due to its simplicity and cost-effectiveness, its susceptibility to interference from other plasma proteins, notably α2-macroglobulin (A2M), can lead to significant overestimation of albumin levels.[1][2][3] This is particularly problematic in pathological conditions such as nephrotic syndrome, where A2M levels are often elevated.[1][4]

This guide delves into the specifics of this cross-reactivity and compares the performance of the BCG assay against more specific methods, including the modified Bromocresol Purple (mBCP) assay and immunoassays like immunoturbidimetry and nephelometry.

Quantitative Comparison of Albumin Assays

The following tables summarize the performance characteristics of different albumin quantification methods based on experimental data.

Table 1: Comparison of Bromocresol Green (BCG) and Modified this compound (mBCP) Assays

ParameterBromocresol Green (BCG)Modified this compound (mBCP)Reference MethodKey FindingsSource
Bias vs. Immunoassay Positive bias, overestimates albuminMinimal bias, closer agreementImmunoassayBCG shows a significant positive bias, especially at lower albumin concentrations.
Correlation with Immunoassay (r) 0.948Not explicitly stated, but shows better agreementImmunoassayWhile correlated, the mean difference between BCG and BCP is large.
Mean Difference vs. Immunoassay +5.46 g/L-0.91 g/LImmunoturbidimetryBCG overestimates, while BCP slightly underestimates compared to the reference method.
Interference from α2-macroglobulin Significant positive interferenceMinimal to no interferenceNephelometryIn nephrotic syndrome with elevated A2M, BCG significantly overestimates albumin. The difference between BCG and nephelometry results positively correlates with A2M concentration.

Table 2: Performance of Immunoassays for Albumin Quantification

Assay TypePrincipleAdvantagesDisadvantagesLinearity Range (Urine)Source
Immunoturbidimetry Measurement of turbidity from immune complexesRapid, easily automated, cost-effectiveSusceptible to interference from lipids, hemolysis, and bilirubin6.25 - 167 mg/L
Nephelometry Measurement of scattered light from immune complexesHigh precision and sensitivityRequires specialized equipment5 - 400 mg/L

Experimental Protocols

Detailed methodologies for the key assays are provided below to enable replication and informed application.

Bromocresol Green (BCG) Assay Protocol

This protocol is based on the principle that albumin binds to the BCG dye in an acidic medium, leading to a color change that is measured spectrophotometrically.

Materials:

  • Bromocresol Green (BCG) reagent (0.15 mmol/L BCG in 41 mmol/L succinate buffer, pH 4.2)

  • Albumin standard

  • Serum or plasma samples

  • Spectrophotometer

  • Pipettes and test tubes

Procedure:

  • Label test tubes for blank, standards, and samples.

  • Pipette 2.5 mL of BCG reagent into each tube.

  • Add 10 µL of distilled water (for blank), albumin standard, or sample to the respective tubes.

  • Mix the contents of each tube thoroughly by inversion.

  • Incubate for 5 minutes at 37°C or 10 minutes at room temperature.

  • Measure the absorbance of each tube at 628 nm against the reagent blank.

  • Calculate the albumin concentration of the samples by comparing their absorbance to the standard curve.

Modified this compound (mBCP) Assay Protocol

The mBCP assay utilizes the more specific binding of the this compound dye to albumin, minimizing interference from globulins.

Materials:

  • This compound (BCP) reagent

  • Albumin standard

  • Serum or plasma samples

  • Spectrophotometer (with a 600 nm filter)

  • Pipettes and test tubes

Procedure:

  • Label test tubes for blank, standards, and samples.

  • Pipette 1.0 mL of BCP reagent into each tube.

  • Add 60 µL of diluted standards or samples to the respective tubes.

  • Mix and incubate for 5 minutes at room temperature.

  • Measure the absorbance at approximately 610 nm.

  • Calculate the albumin concentration using a standard curve.

Immunoturbidimetry Assay Principle and General Procedure

This method quantifies albumin based on the formation of immune complexes between albumin in the sample and specific anti-albumin antibodies, leading to increased turbidity of the solution.

Principle:

  • Antigen-Antibody Reaction: Specific antibodies to human albumin are mixed with the sample.

  • Immune Complex Formation: The antibodies bind to the albumin, forming insoluble immune complexes.

  • Turbidity Measurement: The increased turbidity of the solution due to the immune complexes is measured as a change in absorbance by a spectrophotometer. The magnitude of this change is proportional to the albumin concentration.

General Procedure:

  • Prepare samples and calibrators.

  • Mix the sample with the anti-albumin antibody reagent in a cuvette.

  • Incubate for a specified time to allow for immune complex formation.

  • Measure the change in absorbance at a specific wavelength (e.g., 340 nm).

  • Determine the albumin concentration from a calibration curve.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in albumin quantification.

BCG_Albumin_Binding cluster_reaction BCG Assay Reaction BCG Bromocresol Green (BCG) in acidic buffer BCG_Albumin BCG-Albumin Complex (Color Change) BCG->BCG_Albumin Specific Binding BCG_A2M BCG-A2M Complex (Non-specific binding) BCG->BCG_A2M Cross-reactivity Albumin Albumin Albumin->BCG_Albumin A2M α2-Macroglobulin (A2M) A2M->BCG_A2M

BCG-Albumin binding and A2M interference.

Experimental_Workflow_BCG start Start prep_reagents Prepare BCG Reagent, Standards, and Samples start->prep_reagents pipette Pipette Reagent, Standards, and Samples into Tubes prep_reagents->pipette mix Mix Thoroughly pipette->mix incubate Incubate (e.g., 5 min at 37°C) mix->incubate measure Measure Absorbance (e.g., at 628 nm) incubate->measure calculate Calculate Concentration vs. Standard Curve measure->calculate end End calculate->end

Experimental workflow for the BCG assay.

Immunoassay_Workflow start Start prep_samples Prepare Samples and Calibrators start->prep_samples mix_reagents Mix Sample with Anti-Albumin Antibodies prep_samples->mix_reagents incubate Incubate to Form Immune Complexes mix_reagents->incubate measure Measure Turbidity/ Scattered Light incubate->measure calculate Determine Concentration from Calibration Curve measure->calculate end End calculate->end

References

Bromocresol Purple vs. Bromocresol Green: A Comparative Guide to Albumin Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and reliable albumin quantification, the choice of dye-binding assay is critical. While both Bromocresol Purple (BCP) and Bromocresol Green (BCG) are commonly used, BCP demonstrates superior specificity for albumin, minimizing interference from other serum proteins. This guide provides an objective comparison, supported by experimental data, to elucidate the advantages of BCP for accurate albumin measurement.

The determination of serum albumin concentration is a fundamental diagnostic and research tool. Dye-binding methods, valued for their simplicity and speed, are widely employed. However, the accuracy of these methods is contingent on the dye's specificity for albumin. This guide delves into the comparative performance of this compound and Bromocresol Green, highlighting the chemical basis for their differing specificities and presenting data from various studies.

Binding Mechanisms: The Basis of Specificity

The interaction between the dye and albumin is primarily driven by hydrophobic and electrostatic forces.[1][2] At a specific pH, the dye binds to albumin, causing a shift in its maximum absorbance wavelength, which is proportional to the albumin concentration.[3][4]

This compound (BCP) exhibits a more specific binding to albumin. The color change in the BCP-albumin complex is due to a proton exchange mechanism.[1] At a low pH, the BCP molecule donates a proton to a dissociated acidic group on the albumin molecule, while at a high pH, the dissociated BCP molecule accepts a proton from a protonated basic group on albumin. This interaction is highly specific to the binding sites on albumin.

Bromocresol Green (BCG) , in contrast, is known to bind non-specifically to other serum proteins, particularly globulins. This non-specific binding can lead to an overestimation of albumin levels, a significant concern in clinical and research settings where accuracy is paramount.

The following diagram illustrates the fundamental principle of the dye-binding assay for albumin measurement.

Principle of Dye-Binding Assay for Albumin Measurement cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Binding Reaction cluster_2 Step 3: Spectrophotometric Measurement Dye_Solution Dye Solution (BCP or BCG) Dye Dye Dye_Solution->Dye Mixing Serum_Sample Serum Sample (containing Albumin) Albumin Albumin Serum_Sample->Albumin Contains Albumin_Dye_Complex Albumin-Dye Complex Albumin->Albumin_Dye_Complex Binds Dye->Albumin_Dye_Complex Binds Spectrophotometer Spectrophotometer Albumin_Dye_Complex->Spectrophotometer Measurement Absorbance Absorbance Reading Spectrophotometer->Absorbance Generates

Caption: A simplified workflow of the dye-binding method for albumin quantification.

Comparative Performance Data

Numerous studies have demonstrated the superior specificity of BCP over BCG. The BCG method consistently shows a positive bias, overestimating albumin concentrations when compared to reference methods like capillary zone electrophoresis (CZE) and immunoassays.

Parameter This compound (BCP) Bromocresol Green (BCG) Reference Method Source
Bias vs. CZE Good agreement (< 1 g/L)Positive bias (overestimation)Capillary Zone Electrophoresis (CZE)
Correlation with CZE Strong positive correlation (r = 0.910)Significant positive correlation (r = 0.875)Capillary Zone Electrophoresis (CZE)
Bias vs. Immunoassay Good agreementPositive biasImmunoassay
Interference from Globulins MinimalSignificant, especially with α- and β-globulins

The overestimation by BCG is particularly pronounced in samples with low albumin concentrations and high levels of acute-phase globulins. This interference can lead to misinterpretation of results, impacting clinical decisions and research outcomes.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are generalized procedures for albumin determination using BCP and BCG.

This compound (BCP) Assay Protocol
  • Reagent Preparation : Prepare a BCP solution in a suitable buffer (e.g., succinate buffer) at a specific pH. The final concentration of BCP is critical for the assay's sensitivity.

  • Sample Preparation : Use serum or plasma samples. Dilution of samples may be necessary depending on the expected albumin concentration.

  • Reaction : Mix a small volume of the sample with the BCP reagent.

  • Incubation : The reaction is typically rapid and can be read after a short incubation period at room temperature.

  • Measurement : Measure the absorbance of the resulting complex at the wavelength of maximum absorbance (typically around 600-610 nm).

  • Calculation : Determine the albumin concentration from a standard curve prepared using known concentrations of albumin.

The following diagram outlines the experimental workflow for the BCP assay.

Experimental Workflow for BCP Albumin Assay Start Start Prepare_BCP_Reagent Prepare BCP Reagent Start->Prepare_BCP_Reagent Prepare_Sample Prepare Serum/Plasma Sample Start->Prepare_Sample Mix Mix Sample and BCP Reagent Prepare_BCP_Reagent->Mix Prepare_Sample->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance at ~610 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Albumin Concentration (using Standard Curve) Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: A step-by-step diagram of the this compound assay protocol.

Bromocresol Green (BCG) Assay Protocol
  • Reagent Preparation : Prepare a BCG solution in a succinate or citrate buffer at an acidic pH (e.g., pH 4.2).

  • Sample Preparation : Use serum or plasma samples. Dilution may be required.

  • Reaction : Add a small volume of the sample to the BCG reagent.

  • Incubation : A short incubation time is crucial to minimize non-specific reactions with globulins. Readings are often taken within 30 seconds to 1 minute.

  • Measurement : Measure the absorbance of the complex at its maximum absorbance wavelength (typically around 628-630 nm).

  • Calculation : Calculate the albumin concentration using a standard curve.

The following diagram illustrates the experimental workflow for the BCG assay.

Experimental Workflow for BCG Albumin Assay Start Start Prepare_BCG_Reagent Prepare BCG Reagent Start->Prepare_BCG_Reagent Prepare_Sample Prepare Serum/Plasma Sample Start->Prepare_Sample Mix Mix Sample and BCG Reagent Prepare_BCG_Reagent->Mix Prepare_Sample->Mix Short_Incubation Short Incubation (<1 min) Mix->Short_Incubation Measure_Absorbance Measure Absorbance at ~630 nm Short_Incubation->Measure_Absorbance Calculate_Concentration Calculate Albumin Concentration (using Standard Curve) Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: A step-by-step diagram of the Bromocresol Green assay protocol.

Conclusion

References

A Researcher's Guide to Dye-Binding Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical first step in a wide range of experimental workflows, from enzyme kinetics to Western blotting. Dye-binding assays are among the most common methods for total protein quantification, offering a balance of simplicity, speed, and sensitivity. This guide provides an objective comparison of three widely used dye-binding methods: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. We will delve into their underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance to help you select the optimal method for your specific application.

Principles of Detection

Each of these colorimetric methods relies on a distinct chemical principle to generate a measurable signal proportional to the protein concentration.

  • Bradford Assay: This method is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins.[1][2] Under acidic conditions, the unbound, cationic form of the dye is red-brown.[1] When the dye binds to proteins, primarily through interactions with basic amino acid residues like arginine and lysine, it is stabilized in its anionic, blue form.[3][4] This results in a shift in the absorbance maximum from 465 nm to 595 nm, and the increase in absorbance at 595 nm is proportional to the amount of protein.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is a two-step process. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in what is known as the biuret reaction. In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a stable, purple-colored complex that exhibits a strong absorbance at 562 nm. The intensity of the purple color is directly proportional to the protein concentration.

  • Lowry Assay: The Lowry method also involves a two-step reaction. Similar to the BCA assay, the first step is the biuret reaction where peptide bonds reduce Cu²⁺ to Cu¹⁺ in an alkaline medium. The second step involves the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by the cuprous ions and by the side chains of tyrosine and tryptophan residues. This reduction produces a blue-colored complex, and the absorbance is typically measured at 750 nm.

Performance Comparison

The choice of a protein quantification assay often depends on a trade-off between sensitivity, speed, and compatibility with the sample buffer. The following table summarizes the key performance characteristics of the Bradford, BCA, and Lowry assays.

FeatureBradford AssayBCA AssayLowry Assay
Principle Coomassie dye binding to basic and aromatic amino acids.Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation with BCA.Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by reduction of Folin-Ciocalteu reagent.
Linear Range 20 - 2000 µg/mL20 - 2000 µg/mL5 - 100 µg/mL
Assay Time ~5 minutes incubation at room temperature.30 minutes at 37°C or 2 hours at room temperature.~40 minutes incubation at room temperature.
Wavelength 595 nm562 nm750 nm
Interfering Substances Strong alkaline buffers, detergents (e.g., SDS).Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and substances that interact with copper.Reducing agents, detergents, and substances that react with the Folin-Ciocalteu reagent.
Protein-to-Protein Variation High, due to dependence on basic and aromatic amino acid content.Low to moderate, as the reaction involves the peptide backbone.Moderate, influenced by tyrosine and tryptophan content.

Experimental Workflows

To visualize the procedural differences between these assays, the following diagrams illustrate their respective experimental workflows.

Bradford_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Prep_Sample Prepare Protein Sample Dilutions Add_Reagent Add Bradford Dye Reagent Prep_Sample->Add_Reagent Prep_Standard Prepare Protein Standard Curve Prep_Standard->Add_Reagent Incubate Incubate at Room Temperature (5 min) Add_Reagent->Incubate Measure_Abs Measure Absorbance at 595 nm Incubate->Measure_Abs Calculate_Conc Calculate Protein Concentration Measure_Abs->Calculate_Conc

Bradford Assay Experimental Workflow

BCA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Prep_Sample Prepare Protein Sample Dilutions Add_Reagent Add BCA Working Reagent Prep_Sample->Add_Reagent Prep_Standard Prepare Protein Standard Curve Prep_Standard->Add_Reagent Incubate Incubate at 37°C (30 min) Add_Reagent->Incubate Measure_Abs Measure Absorbance at 562 nm Incubate->Measure_Abs Calculate_Conc Calculate Protein Concentration Measure_Abs->Calculate_Conc

BCA Assay Experimental Workflow

Lowry_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Prep_Sample Prepare Protein Sample Dilutions Add_Reagent_C Add Alkaline Copper Solution Prep_Sample->Add_Reagent_C Prep_Standard Prepare Protein Standard Curve Prep_Standard->Add_Reagent_C Incubate_1 Incubate at Room Temperature (10 min) Add_Reagent_C->Incubate_1 Add_Reagent_D Add Folin-Ciocalteu Reagent Incubate_1->Add_Reagent_D Incubate_2 Incubate at Room Temperature (30 min) Add_Reagent_D->Incubate_2 Measure_Abs Measure Absorbance at 750 nm Incubate_2->Measure_Abs Calculate_Conc Calculate Protein Concentration Measure_Abs->Calculate_Conc

Lowry Assay Experimental Workflow

Detailed Experimental Protocols

For accurate and reproducible results, it is crucial to follow standardized protocols. Below are detailed methodologies for each of the discussed assays.

Bradford Protein Assay Protocol

This protocol is based on the principle of Coomassie Brilliant Blue G-250 dye binding to protein molecules.

Materials:

  • Bradford reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, dilute to 1 liter with distilled water.

  • Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).

  • Spectrophotometer and cuvettes or a microplate reader.

Procedure:

  • Prepare a standard curve:

    • Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 125 µg/mL to 1500 µg/mL.

    • Pipette 20 µL of each standard into a separate microplate well or cuvette.

    • Prepare a blank by pipetting 20 µL of the dilution buffer into a well or cuvette.

  • Prepare samples:

    • Dilute your unknown protein samples to fall within the linear range of the assay.

    • Pipette 20 µL of each unknown sample into separate wells or cuvettes.

  • Assay:

    • Add 200 µL of Bradford reagent to each well or 1 mL to each cuvette.

    • Mix well by pipetting or gentle vortexing.

    • Incubate at room temperature for at least 5 minutes.

  • Measurement:

    • Measure the absorbance at 595 nm using the spectrophotometer or microplate reader.

  • Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Bicinchoninic Acid (BCA) Protein Assay Protocol

This protocol relies on the reduction of cupric ions by protein, followed by the colorimetric detection of the cuprous ions.

Materials:

  • BCA Reagent A: Contains sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide solution.

  • BCA Reagent B: Contains copper (II) sulfate pentahydrate.

  • Protein standard solution (e.g., BSA) at a known concentration.

  • Spectrophotometer or microplate reader.

  • Incubator or water bath set to 37°C.

Procedure:

  • Prepare a standard curve:

    • Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 25 µg/mL to 2000 µg/mL.

    • Pipette 25 µL of each standard into a separate microplate well.

    • Prepare a blank by pipetting 25 µL of the dilution buffer into a well.

  • Prepare samples:

    • Dilute your unknown protein samples to fall within the linear range of the assay.

    • Pipette 25 µL of each unknown sample into separate wells.

  • Assay:

    • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

    • Add 200 µL of the working reagent to each well.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Cover the plate and incubate at 37°C for 30 minutes.

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.

  • Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

Lowry Protein Assay Protocol

This protocol involves the reaction of protein with copper in an alkaline medium, followed by the reduction of the Folin-Ciocalteu reagent.

Materials:

  • Reagent A: 2% sodium carbonate in 0.1 N NaOH.

  • Reagent B: 0.5% copper (II) sulfate pentahydrate in 1% potassium sodium tartrate.

  • Reagent C (Alkaline Copper Solution): Mix 50 mL of Reagent A with 1 mL of Reagent B just before use.

  • Reagent D (Folin-Ciocalteu Reagent): Dilute the commercial reagent 1:1 with distilled water.

  • Protein standard solution (e.g., BSA) at a known concentration.

  • Spectrophotometer.

Procedure:

  • Prepare a standard curve:

    • Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

    • Pipette 1 mL of each standard into a separate test tube.

    • Prepare a blank using 1 mL of the dilution buffer.

  • Prepare samples:

    • Dilute your unknown protein samples to fall within the linear range of the assay.

    • Pipette 1 mL of each unknown sample into separate test tubes.

  • Assay:

    • Add 5 mL of Reagent C to each tube and mix well.

    • Incubate at room temperature for 10 minutes.

    • Add 0.5 mL of Reagent D to each tube and mix immediately and thoroughly.

    • Incubate at room temperature in the dark for 30 minutes.

  • Measurement:

    • Measure the absorbance at 750 nm.

  • Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

Conclusion

The selection of an appropriate dye-binding method for protein quantification is a critical decision that can impact the accuracy and reliability of downstream experiments. The Bradford assay is a rapid and simple method, but it is susceptible to interference from detergents and exhibits high protein-to-protein variability. The BCA assay offers better tolerance to detergents and lower protein-to-protein variation, making it a robust choice for many applications, although it is sensitive to reducing agents. The Lowry assay provides high sensitivity but is a more complex and time-consuming procedure with a broader range of interfering substances. By understanding the principles, performance characteristics, and experimental protocols of these common assays, researchers can make an informed choice to ensure accurate and reproducible protein quantification in their work.

References

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